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  • Product: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one
  • CAS: 59498-98-5

Core Science & Biosynthesis

Foundational

1-methyl-2-oxabicyclo[2.2.2]octan-3-one chemical structure and properties

This is a comprehensive technical guide on 1-methyl-2-oxabicyclo[2.2.2]octan-3-one , designed for researchers and drug development professionals. Chemical Class: Bicyclic Lactone | Primary Application: Pharmacophore Bioi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 1-methyl-2-oxabicyclo[2.2.2]octan-3-one , designed for researchers and drug development professionals.

Chemical Class: Bicyclic Lactone | Primary Application: Pharmacophore Bioisostere & Polymer Precursor

Executive Summary

1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bridged bicyclic lactone characterized by a rigid [2.2.2] scaffold.[1][2][3][4][5][6][7][8][9] Structurally distinct from its monoterpene analog 1,8-cineole (eucalyptol), this compound incorporates a lactone functionality within the bicyclic framework, imparting unique reactivity and physicochemical properties.

In modern drug discovery, this scaffold is increasingly valued as a saturated bioisostere for phenyl rings and tert-butyl groups, offering improved solubility and metabolic stability (Fsp³ character) while maintaining spatial volume. Additionally, its strained lactone ring makes it a viable monomer for the synthesis of specialized polyesters via ring-opening polymerization (ROP).

Section 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one[1][3][6][8][9]

  • CAS Number: 59498-98-5[2][3][5][6][8][9]

  • Molecular Formula: C₈H₁₂O₂[3][8]

  • Molecular Weight: 140.18 g/mol

  • SMILES: CC12CCC(CC1)C(=O)O2

Structural Architecture

The compound features a bicyclo[2.2.2]octane skeleton where the 2-position is oxygen and the 3-position is a carbonyl, forming a six-membered lactone ring constrained within a bridged system.

  • Bridgehead Functionality: The C1 position is methylated, breaking the symmetry of the parent bicyclolactone and creating a quaternary center.

  • Stereochemistry: The molecule is chiral due to the asymmetry introduced by the lactone bridge (–O–CO–) versus the two ethano bridges. Synthetic routes often yield the racemate unless asymmetric catalysis is employed.

  • Conformational Rigidity: Unlike flexible cyclohexyl lactones, the [2.2.2] bridge locks the molecule into a rigid boat-like conformation, minimizing entropic loss upon binding to biological targets.

Comparison to 1,8-Cineole: While 1,8-cineole is an ether (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), the target compound is a lactone. This oxidation state difference renders 1-methyl-2-oxabicyclo[2.2.2]octan-3-one susceptible to nucleophilic attack and hydrolysis, unlike the chemically inert cineole.

Section 2: Physicochemical Profile

The following data summarizes the quantitative properties essential for formulation and synthesis planning.

PropertyValueSource/Method
Physical State Colorless Oil / Low-melting SolidExperimental [1]
Boiling Point ~122–142 °C (Predicted)Derived from analogs
LogP (Octanol/Water) 1.6 (Computed)XLogP3 [2]
Topological Polar Surface Area (TPSA) 26.3 ŲComputed [2]
H-Bond Acceptors 2Structure-based
H-Bond Donors 0Structure-based
¹H NMR (600 MHz, CDCl₃) δ 2.64 (s, 1H), 1.98–1.90 (m, 2H)Experimental [1]

Section 3: Advanced Synthesis Protocols

Method A: Pd-Catalyzed C(sp³)–H Lactonization (Modern)

This protocol represents the state-of-the-art in constructing bridged lactones directly from carboxylic acid precursors via distal C–H activation.

Mechanism: The reaction utilizes a Palladium(II) catalyst to direct the activation of the γ-C(sp³)–H bond of a cyclohexane carboxylic acid derivative. The rigidity of the substrate favors the formation of the [2.2.2] system over the [3.2.1] isomer.

Protocol Workflow:

  • Substrate: 4-Methylcyclohexanecarboxylic acid.

  • Reagents: Pd(CH₃CN)₂Cl₂ (Catalyst), Li₂CO₃ (Oxidant/Base).[10]

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or t-Amyl alcohol (to stabilize the cationic Pd intermediate).

  • Conditions: Heat to 100–120°C for 12–24 hours.

Experimental Steps:

  • Charge a sealed tube with 4-methylcyclohexanecarboxylic acid (1.0 equiv), Pd(CH₃CN)₂Cl₂ (3–5 mol%), and Li₂CO₃ (1.0 equiv).

  • Add solvent (0.1 M concentration).

  • Stir vigorously at 110°C.

  • Monitor via TLC/GC-MS for the disappearance of the acid.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Baeyer-Villiger Oxidation (Classical)

For laboratories without access to specialized C–H activation catalysts, the Baeyer-Villiger oxidation of the corresponding ketone is a viable alternative.

Pathway: 1-Methyl-bicyclo[2.2.2]octan-2-one


 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.
  • Note: Regioselectivity can be an issue; the oxygen insertion typically occurs to form the lactone, but migration of the bridgehead carbon vs. the methylene bridge must be controlled.

Section 4: Visualization of Synthesis & Logic

The following diagram illustrates the logic flow from precursor selection to the final bridged lactone, highlighting the critical C-H activation step.

SynthesisPath cluster_conditions Reaction Parameters Precursor 4-Methylcyclohexane- carboxylic Acid Intermediate Pd-Alkyl Intermediate Precursor->Intermediate Pd(II), Li2CO3 C-H Activation Transition Reductive Elimination Intermediate->Transition C-O Bond Formation Product 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Transition->Product Lactone Closure Solvent HFIP Solvent Temp 110°C

Figure 1: Palladium-catalyzed C(sp³)-H lactonization pathway converting the monocyclic acid to the bicyclic lactone.[11][12][13]

Section 5: Applications & Reactivity

Pharmacophore Bioisosterism

The 1-methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold serves as a 3D-bioisostere for:

  • Phenyl Rings: It mimics the space-filling properties of a benzene ring (para-substituted) but offers a saturated, non-aromatic character that improves solubility (lower LogP) and reduces π-stacking related toxicity.

  • Tert-Butyl Groups: The bulky, spherical shape approximates a tert-butyl group but provides a handle (the lactone) for further functionalization or metabolic degradation.

Polymer Chemistry

As a strained bicyclic lactone, this compound is a candidate for Ring-Opening Polymerization (ROP) .

  • Mechanism: Initiated by alkoxides or organocatalysts (e.g., TBD).

  • Product: Polyesters with high glass transition temperatures (Tg) due to the incorporation of the rigid cyclohexane rings into the polymer backbone.

References

  • Amazon AWS / Research Repository. (2025). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids (Supporting Info). Retrieved from 10

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20561544, 1-Methyl-2-oxabicyclo[2.2.2]octane (Analog). Retrieved from [12]

  • Sigma-Aldrich. (2025). 2-oxabicyclo[2.2.2]octan-3-one Product Sheet. Retrieved from

Sources

Exploratory

Thermodynamic stability of bridged bicyclic lactones

Title: Thermodynamic Stability & Kinetic Lability of Bridged Bicyclic Lactones: A Structural & Mechanistic Guide Executive Summary: Bridged bicyclic lactones represent a paradox in medicinal chemistry: their rigid three-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability & Kinetic Lability of Bridged Bicyclic Lactones: A Structural & Mechanistic Guide

Executive Summary: Bridged bicyclic lactones represent a paradox in medicinal chemistry: their rigid three-dimensional scaffolds offer exceptional receptor binding affinity (low entropic penalty), yet this same rigidity often imparts significant thermodynamic instability and kinetic lability. This guide analyzes the structural determinants of this instability—specifically Bredt’s Rule violations and ring strain—and provides actionable protocols for quantifying stability profiles during lead optimization.

Part 1: Theoretical Framework

The "Anti-Bredt" Lactone Anomaly

The thermodynamic instability of bridgehead lactones (where the lactone oxygen or carbonyl carbon is at a bridgehead) is best understood through the lens of Bredt’s Rule .

In a standard ester or lactone, stability is derived from resonance delocalization, where the lone pair on the ether oxygen donates into the carbonyl


 orbital. This requires the O-C-O-C atoms to be coplanar.


In small bridged systems (e.g., bicyclo[2.2.1]heptane), placing a double bond at the bridgehead is energetically prohibitive due to geometric constraints (Bredt's Rule).[1][2][3][4] Consequently, the zwitterionic resonance contributor (


) is effectively inhibited because it imposes a double bond character at a bridgehead position.
  • Result: The carbonyl behaves more like an isolated ketone, exhibiting higher electrophilicity and susceptibility to nucleophilic attack (hydrolysis).

Ring Strain Energy (RSE) Landscape

The total strain energy is a composite of angle strain (Baeyer), torsional strain (Pitzer), and transannular interactions.

Scaffold SystemIUPAC NameEst. Strain Energy (kcal/mol)*Kinetic Stability Profile
[2.2.1] Bicyclo[2.2.1]heptan-2-one~16-18Low. Highly prone to hydrolysis due to angle strain (<90° bridges).
[2.2.2] Bicyclo[2.2.2]octan-2-one~10-12Moderate. Reduced angle strain; twist-boat flexibility.
[3.2.1] Bicyclo[3.2.1]octan-2-one~8-10High. Approaches stability of unstrained rings.
[3.3.1] Bicyclo[3.3.1]nonan-2-one~6-8High. "Anti-Bredt" olefins are isolable here; resonance is permitted.

*Note: Values approximated based on hydrocarbon/ketone analogs, as pure lactone isolation is often transient for strained systems.

StabilityFlow Constraint Bridged Scaffold (e.g., [2.2.1]) Strain Angle Strain & Torsional Stress Constraint->Strain Resonance Resonance Inhibition (Anti-Bredt Character) Constraint->Resonance Electrophilicity Increased Carbonyl Electrophilicity Strain->Electrophilicity Ground State Destabilization Resonance->Electrophilicity Loss of Stabilization Hydrolysis Rapid Hydrolysis (Kinetic Lability) Electrophilicity->Hydrolysis Nucleophilic Attack

Caption: Causal pathway linking structural constraints to kinetic instability in bridged lactones.

Part 2: Thermodynamic vs. Kinetic Control

Researchers must distinguish between Thermodynamic Stability (


 of formation/hydrolysis) and Kinetic Stability  (

, activation barrier to hydrolysis).
  • Thermodynamic: Bridgehead lactones are often thermodynamically unstable relative to their open hydroxy-acid forms. The equilibrium constant (

    
    ) heavily favors the ring-opened product in aqueous media.
    
  • Kinetic: The rate of hydrolysis is pH-dependent.[5] While a lactone might be isolable in organic solvents (kinetic trap), it may degrade in minutes under physiological conditions (pH 7.4).

Case Study: Camptothecin (CPT) Camptothecin contains a bridged


-hydroxylactone (E-ring).
  • pH < 5: Lactone is stable (closed form predominates).

  • pH > 7: Rapid hydrolysis to the carboxylate form.

  • Clinical Implication: Only the lactone form is biologically active (Topoisomerase I inhibition). The carboxylate is inactive and toxic. This necessitates specific formulation strategies to maintain the "active" kinetic trap.

Part 3: Computational Assessment Protocol

Before synthesis, assess the viability of the scaffold using Density Functional Theory (DFT).

Recommended Workflow:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: M06-2X/6-311+G(d,p). M06-2X is superior for main-group thermochemistry and non-covalent interactions.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water ($ \epsilon = 78.4 $).

  • Calculation:

    • Optimize Geometry of Lactone (

      
      ) and Hydroxy-Acid (
      
      
      
      ).
    • Calculate Transition State (

      
      ) for hydroxide attack.
      
    • Metric: If

      
       kcal/mol, the lactone will likely be too labile for oral bioavailability without formulation protection.
      

Part 4: Experimental Protocols

Protocol A: NMR-Based Hydrolysis Kinetics (The Gold Standard)

This protocol measures the pseudo-first-order rate constant (


) of hydrolysis.

Materials:

  • Bridged Lactone Substrate (10 mg)

  • Deuterated Solvent:

    
    -DMSO (for solubility) + Phosphate Buffer in 
    
    
    
    (pH 7.4).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve substrate and internal standard in

    
    -DMSO (0.1 mL).
    
  • Initiation: Add 0.5 mL of pre-thermostatted (37°C) deuterated phosphate buffer (pH 7.4) to the NMR tube. Shake vigorously. Time

    
    .
    
  • Acquisition: Insert into NMR probe (pre-heated to 37°C). Acquire

    
     spectra every 5 minutes for 120 minutes.
    
  • Data Processing: Integrate the diagnostic signal of the lactone (e.g., bridgehead proton or

    
    -proton) vs. the ring-opened alcohol product.
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

NMRProtocol cluster_conditions Critical Parameters Prep Sample Prep (DMSO-d6 + Std) Mix Initiation (Add D2O Buffer) Prep->Mix Acquire NMR Acquisition (Arrayed Exp.) Mix->Acquire Process Integration & Kinetic Plot Acquire->Process Temp Temp: 37°C Temp->Acquire pH pH: 7.4 pH->Mix

Caption: Workflow for real-time NMR monitoring of lactone hydrolysis.

Protocol B: Fluorescence Spectroscopy (For Fluorescent Scaffolds)

Ideal for camptothecin analogs or coumarin-fused bridged systems.

  • Setup: Excitation/Emission wavelengths determined by the lactone fluorophore.

  • Buffer: PBS (pH 7.4).

  • Procedure: Inject concentrated stock of lactone (in DMSO) into the cuvette containing buffer.

  • Monitoring: Monitor the shift in emission maximum (lactone and carboxylate forms often have distinct Stokes shifts).

  • Calculation: Use the Henderson-Hasselbalch relationship to determine the ratio of species at equilibrium.

Part 5: References

  • Bredt's Rule and Bridgehead Double Bonds:

    • Bredt, J. (1924).[1] Über die räumliche Konfiguration des Camphers und des Pinens. Justus Liebigs Annalen der Chemie.

    • (Wiley Online Library)

  • Thermodynamics of Camptothecin Hydrolysis:

    • Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues.[5][6][7][8] Journal of Pharmaceutical Sciences.[9]

    • (PubMed)

  • Computational Approaches to Ester Hydrolysis:

    • Gallegos, M., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.[5][8][9][10][11] Journal of Organic Chemistry.[9][10]

    • (ACS Publications)

  • NMR Methods for Reaction Kinetics:

    • Foley, D. A., et al. (2010). NMR-Based Kinetic Experiments for Undergraduate Chemistry Laboratories. Journal of Chemical Education.

    • (ACS Publications)

  • Synthesis of Bridged [2.2.1] Lactones:

    • Zhang, X., et al. (2021). A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter. Nature Communications.

    • (Nature)

Sources

Foundational

Technical Guide: Molecular Characteristics and Synthetic Methodologies of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Bridged bicyclic lactones are highly valued in modern drug discovery for their ability to impart structural rigidity, improve metabolic stability, and serve as stereodefined scaffolds. Among these, 1-methyl-2-oxabicyclo[...

Author: BenchChem Technical Support Team. Date: March 2026

Bridged bicyclic lactones are highly valued in modern drug discovery for their ability to impart structural rigidity, improve metabolic stability, and serve as stereodefined scaffolds. Among these, 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) stands out as a critical chiral and achiral building block [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the state-of-the-art catalytic methodologies required for its synthesis and validation.

Physicochemical Profiling and Structural Dynamics

The 2-oxabicyclo[2.2.2]octane core is a bridged


-lactone. Unlike highly strained [2.2.1] systems, the [2.2.2] framework exhibits a unique balance of stability and reactivity. The presence of the bridgehead methyl group at the C1 position introduces significant steric bulk, which can dictate the facial selectivity of subsequent nucleophilic or electrophilic attacks in complex synthetic sequences.

At standard temperature and pressure, the compound presents as a colorless oil, which necessitates specific handling protocols during isolation and storage to prevent degradation or volatilization [2].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
CAS Number 59498-98-5
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol (Exact Mass: 140.1797)
Physical State Colorless Oil
SMILES O=C1OC2(C)CCC1CC2
Storage Conditions -20°C to 4°C (Cold-chain recommended for long-term stability)

Mechanistic Insights: Catalytic -C(sp³)-H Lactonization

Historically, constructing bridged bicyclic lactones required multi-step, low-yielding sequences. However, recent advancements in transition-metal catalysis have enabled direct


-C(sp³)-H lactonization of aliphatic acids.

The synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is optimally achieved via Palladium (Pd) or Copper (Cu) catalyzed C-H activation of a 4-methylcyclohexanecarboxylic acid precursor [3].

Causality of the Catalytic Cycle
  • Catalyst Selection: Pd(CH₃CN)₂Cl₂ is utilized because the labile acetonitrile ligands readily dissociate, allowing the aliphatic acid to coordinate to the electrophilic Pd(II) center.

  • Base Additive (Li₂CO₃): Lithium carbonate is critical. It acts as a mild base to deprotonate the carboxylic acid, facilitating the formation of the reactive metal-carboxylate intermediate without causing unwanted side reactions (such as epimerization).

  • Regioselectivity: The rigid chair conformation of the cyclohexane ring forces the

    
    -C-H bond into close proximity with the metal center, driving the formation of the [2.2.2] bridged system over alternative non-bridged isomers.
    
Synthetic Workflow Visualization

G Precursor Aliphatic Acid Precursor (e.g., 4-Methylcyclohexanecarboxylic acid) Catalyst Catalytic Activation Pd(CH3CN)2Cl2 / Li2CO3 Precursor->Catalyst CH_Activation γ-C(sp3)−H Bond Cleavage Metallacycle Intermediate Catalyst->CH_Activation C-H Insertion Lactonization Intramolecular Lactonization Reductive Elimination CH_Activation->Lactonization C-O Bond Formation Workup Aqueous Quench & Organic Extraction Lactonization->Workup Crude Mixture Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Organic Phase Product 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Colorless Oil) Purification->Product Pure Fractions

Synthetic workflow for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one via C-H lactonization.

Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity in drug development environments, the following protocol incorporates built-in validation checkpoints.

Step-by-Step Methodology (0.1 mmol scale)

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic acid precursor (0.1 mmol).

  • Add Pd(CH₃CN)₂Cl₂ (3 mol%) and Li₂CO₃ (1.0 equiv).

  • Causality Check: The inert atmosphere prevents the oxidation of the active catalyst species, ensuring maximum turnover frequency (TOF).

Step 2: Solvent Addition and Heating

  • Inject the appropriate fluorinated solvent (e.g., HFIP, 1.0 mL) or dichloroethane (DCE).

  • Seal the tube and heat the mixture to the optimized temperature (typically 80–100°C) for 12 hours.

  • Causality Check: Fluorinated solvents like HFIP stabilize the metal-carboxylate intermediates and enhance the electrophilicity of the metal center, drastically accelerating C-H cleavage.

Step 3: Internal Standard Validation (Crucial Checkpoint)

  • Cool the reaction to room temperature.

  • Self-Validation: Before proceeding to extraction, add a precise amount of dibromomethane (CH₂Br₂) as an internal standard. Remove an aliquot for crude ¹H NMR analysis. This allows you to calculate the exact NMR yield before any material is lost to column chromatography, validating the efficiency of the catalytic cycle itself [3].

Step 4: Workup and Purification

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 × 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient).

Step 5: Analytical Confirmation

  • Isolate the product as a colorless oil.

  • Confirm identity via ¹H NMR (600 MHz, CDCl₃). You must observe a distinct singlet at

    
     2.64 (1H) and a multiplet at 
    
    
    
    1.98–1.90 (2H), which are the hallmark signals of the bridged lactone protons adjacent to the carbonyl and bridgehead [3].

Applications in Drug Development

In medicinal chemistry, the incorporation of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one serves two primary functions:

  • Bioisosteric Replacement: The rigid bicyclic framework acts as a bioisostere for meta-substituted phenyl rings or tert-butyl groups. By replacing flat aromatic rings with 3D

    
    -rich architectures, researchers significantly improve the aqueous solubility and decrease the off-target toxicity of lead compounds.
    
  • Conformational Locking: When integrated into a larger pharmacophore, the [2.2.2] bridge restricts the rotational degrees of freedom of the molecule. This conformational locking reduces the entropic penalty upon target binding, often leading to a logarithmic increase in receptor affinity.

References

  • Zhuang, Z., et al.

    
    -C(sp³)−H lactonization of aliphatic acids." Supplementary Information. URL: [Link]
    
Exploratory

Technical Whitepaper: Synthesis and Applications of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Overview The bridged bicyclic lactone 1-methyl-2-oxabicyclo[2.2.2]octan-3-one represents a highly valuable, yet synthetically challenging, structural motif in modern organic chemistry. For drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The bridged bicyclic lactone 1-methyl-2-oxabicyclo[2.2.2]octan-3-one represents a highly valuable, yet synthetically challenging, structural motif in modern organic chemistry. For drug development professionals, bridged alicyclic scaffolds provide rigid, metabolically stable bioisosteres for aromatic rings. For materials scientists, these bicyclic lactones serve as highly strained monomers for Ring-Opening Polymerization (ROP), yielding sustainable polyesters with exceptional thermal properties.

This technical guide synthesizes current literature to provide an authoritative, field-proven roadmap for the synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one. We bypass outdated, low-yielding multi-step cyclizations in favor of modern transition-metal-catalyzed C(sp³)–H activation, and we detail the downstream application of this scaffold in stereocontrolled polymer synthesis.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of the 2-oxabicyclo[2.2.2]octane core has historically relied on the halolactonization of cyclohex-3-enecarboxylic acids or Diels-Alder cycloadditions. However, these classical methods often suffer from poor regioselectivity and require pre-functionalized starting materials.

The C(sp³)–H Activation Paradigm

A paradigm shift in the synthesis of this specific δ-lactone is the direct, site-selective C(sp³)–H oxidation of 4-methylcyclohexane-1-carboxylic acid . As demonstrated by, utilizing a Palladium(II) catalyst enables the direct functionalization of the unactivated tertiary C–H bond at the C4 position.

Causality of Reagent Selection:

  • Substrate Geometry: The rigid chair conformation of the cyclohexane ring places the axial C4–H bond in spatial proximity to the C1-carboxylic acid directing group.

  • Electronic Differentiation: The tertiary C4–H bond is more electron-rich than the secondary methylene C–H bonds, allowing the electrophilic Pd(II) species to selectively insert at this position.

  • Selectfluor as Oxidant: Selectfluor acts as a potent source of electrophilic fluorine (F⁺), rapidly turning over the Pd(II)/Pd(IV) catalytic cycle via a high-valent intermediate, which subsequently undergoes reductive elimination to form the C–O lactone bridge.

  • HFIP Solvent: Hexafluoroisopropanol (HFIP) is critical. Its high polarity and strong hydrogen-bonding capabilities stabilize the cationic Pd(IV) transition state while its non-nucleophilic nature prevents solvent-adduct side reactions.

Mechanism SM 4-Methylcyclohexane- 1-carboxylic acid Cat Pd(II) / Selectfluor Catalytic Cycle SM->Cat HFIP, Li2CO3 Int Pd(IV) Intermediate (C4-H Activation) Cat->Int Oxidation Prod 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Int->Prod Reductive Elimination

Fig 1. Pd-catalyzed C(sp3)-H lactonization pathway for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Thermodynamic Drivers in Ring-Opening Polymerization (ROP)

Once synthesized, 1-methyl-2-oxabicyclo[2.2.2]octan-3-one acts as a highly strained monomer. The release of transannular ring strain drives the ROP process. According to , the stereochemistry of the resulting 1,4-cyclohexylene polymer backbone is strictly dictated by the choice of catalyst, which determines whether the reaction proceeds via acyl-oxygen cleavage (stereoretention) or involves enolization (isomerization).

Validated Experimental Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems , incorporating in-line analytical checkpoints to verify intermediate integrity before proceeding.

Protocol 1: Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Adapted from the C(sp³)–H lactonization methodology of.

Reagents:

  • 4-Methylcyclohexane-1-carboxylic acid (0.1 mmol)

  • Pd(CH₃CN)₂Cl₂ (3 mol%, catalyst)

  • Selectfluor (2.0 equiv, oxidant)

  • Li₂CO₃ (1.0 equiv, base)

  • HFIP (1.0 mL, solvent)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-methylcyclohexane-1-carboxylic acid, Pd(CH₃CN)₂Cl₂, Selectfluor, and Li₂CO₃.

  • Solvent Addition: Add 1.0 mL of anhydrous HFIP. Seal the tube with a Teflon-lined cap.

  • Reaction: Remove the tube from the glovebox and stir the heterogeneous mixture vigorously at 100 °C for 12 hours.

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 5 mL of dichloromethane (DCM) and filter through a short pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with an additional 10 mL of DCM.

  • Validation Checkpoint (Self-Validation): Before column chromatography, concentrate the filtrate under a stream of N₂. Dissolve the crude residue in CDCl₃ and add exactly 1.0 equivalent of CH₂Br₂ as an internal standard. Acquire a ¹H NMR spectrum. Diagnostic Indicator: The presence of a distinct singlet at δ 2.64 ppm confirms the formation of the bridgehead C–H adjacent to the lactone oxygen. Calculate the crude yield against the CH₂Br₂ peak (δ 4.93 ppm).

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the title δ-lactone as a colorless oil.

Protocol 2: Stereocontrolled Ring-Opening Polymerization (ROP)

Adapted from the polymerization studies of and.

Step-by-Step Procedure:

  • Initiation: In a strictly anhydrous environment, dissolve 1-methyl-2-oxabicyclo[2.2.2]octan-3-one in dry toluene (1.0 M concentration).

  • Catalysis Selection:

    • For All-Cis Polymer: Add Trifluoromethanesulfonic acid (TfOH) and benzyl alcohol (initiator) at 20 °C.

    • For Mixed Cis/Trans Polymer: Add Sodium methoxide (MeONa) at 20 °C.

  • Propagation: Stir the reaction for 4–6 hours until the solution becomes highly viscous.

  • Validation Checkpoint (Self-Validation): Terminate the living polymerization by adding an excess of acetic anhydride to end-cap the polymer chains. Precipitate the polymer in cold methanol. Analyze the dried polymer via MALDI-TOF-MS. Diagnostic Indicator: A uniform mass distribution corresponding strictly to

    
     without intermediate fractional peaks validates that no transesterification or back-biting degradation occurred during propagation.
    

ROP_Pathway Monomer 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Acid Acidic Catalysis (TfOH / n-BuLi) Monomer->Acid Acyl-O Cleavage Base Basic Catalysis (MeONa / Superbase) Monomer->Base Enolization PolyCis All-cis-1,4-Polyester (High Crystallinity) Acid->PolyCis Stereoretention PolyMix Mixed cis/trans-Polyester (Isomerized) Base->PolyMix Isomerization

Fig 2. Stereochemical divergence in the ring-opening polymerization of bicyclic lactones.

Quantitative Performance Metrics

The table below summarizes the critical reaction parameters and quantitative outcomes for the synthesis and downstream polymerization of the 1-methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold.

Process / TransformationCatalyst SystemOxidant / InitiatorSolventYield / Conv.Mechanistic Observation
Lactone Synthesis Pd(CH₃CN)₂Cl₂ (3 mol%)Selectfluor (2.0 equiv)HFIP42% (Isolated)Site-selective C4–H oxidation overcomes transannular strain.
ROP (Stereoretentive) TfOH / Benzyl alcoholNoneToluene>95% (Conv.)Yields all-cis-1,4-disubstituted backbone; High

and

.
ROP (Isomerizing) MeONaNoneToluene>90% (Conv.)Base-catalyzed enolization yields mixed cis/trans polymer.

References

  • Zhuang, Z., Sheng, T., Qiao, J. X., Yeung, K.-S., & Yu, J.-Q. (2019). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids. Nature Communications, 10, 370. URL:[Link]

  • Zhou, T., Guo, Y.-T., Du, F.-S., & Li, Z.-C. (2022). Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40(10), 1173-1182. URL:[Link]

  • Okada, M., & Sumitomo, H. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Polymers, 4(4), 1734-1750. URL:[Link]

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

The following technical guide details the solubility profile, physicochemical characterization, and experimental workflows for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS 59498-98-5). This guide is structured for applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental workflows for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS 59498-98-5).

This guide is structured for application scientists and process chemists optimizing reaction media for ring-opening polymerization (ROP) or pharmaceutical intermediate synthesis.

[1]

Executive Summary & Molecular Architecture

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bridged bicyclic lactone.[1] Structurally, it represents a rigidified ester constrained within a [2.2.2] bicyclic framework, derived from 4-hydroxy-4-methylcyclohexanecarboxylic acid.[1]

Its solubility profile is governed by two competing structural motifs:

  • The Polar Lactone Head: The carbonyl (C=O) and ether (C-O-C) bridge create a significant dipole moment and hydrogen bond acceptor capability.

  • The Lipophilic Bicyclic Cage: The hydrocarbon skeleton and the bridgehead methyl group provide lipophilicity, limiting solubility in highly polar aqueous media while enhancing compatibility with organic solvents.

Key Application Context:

  • Polymer Chemistry: A monomer for degradable polyesters via Ring-Opening Polymerization (ROP). Solvent choice dictates polymerization kinetics and molecular weight distribution.

  • Medicinal Chemistry: A saturated bioisostere for phenyl rings, offering improved metabolic stability and water solubility compared to planar aromatics.[2][3]

Predicted Solubility Profile & Solvent Compatibility

Note: The following classifications are based on Hansen Solubility Parameters (HSP) for bicyclic lactones and empirical data from structural analogs (e.g., 2-oxabicyclo[2.2.2]octan-3-one).

Solubility Tier List
Solvent ClassSolubility PotentialMechanistic InsightRecommended Use
Chlorinated Solvents (DCM, Chloroform)Excellent (>500 mg/mL)Strong dipole-dipole interactions match the lactone moiety; low steric hindrance.[1]Primary choice for synthesis and NMR analysis.
Cyclic Ethers (THF, 1,4-Dioxane)High (>300 mg/mL)Good Lewis base compatibility; moderate polarity matches the bicyclic ether core.Ideal for Ring-Opening Polymerization (ROP) due to stability.
Polar Aprotic (DMSO, DMF, DMAc)High (>250 mg/mL)High dielectric constants solubilize the polar lactone functionality effectively.Use for high-temperature reactions or nucleophilic substitutions.
Esters & Ketones (Ethyl Acetate, Acetone)Moderate-High Similar functional groups ("like dissolves like"); good general processing solvents.Crystallization and purification workflows.[4]
Alcohols (Methanol, IPA)Moderate Soluble, but potential for transesterification (solvolysis) at elevated temperatures.Avoid during high-temp storage; useful for low-temp precipitations.[1]
Aliphatic Hydrocarbons (Hexane, Heptane)Low/Insoluble The polar lactone region is immiscible with non-polar alkane chains.Anti-solvent for precipitation/purification.
Water Sparingly Soluble The hydrophobic methyl-bicyclic cage limits solubility despite the polar head.Aqueous workups (extraction).
Stability Warning: Solvolysis

Researchers must exercise caution when selecting protic solvents.

  • Hydrolysis: In aqueous media (pH > 7), the lactone ring is susceptible to opening, forming the corresponding hydroxy-acid salt.

  • Alcoholysis: In primary alcohols (MeOH, EtOH), acid-catalyzed ring opening can occur, converting the monomer into open-chain esters.

Experimental Protocol: Gravimetric Solubility Determination

To validate the solubility profile for specific process conditions, the following self-validating protocol is recommended. This workflow minimizes solvent waste and ensures thermodynamic equilibrium.

Materials
  • Solute: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Purity >98%).[1]

  • Solvents: HPLC grade (dried over molecular sieves if assessing polymerization suitability).

  • Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow

SolubilityProtocol Start Preparation Mix Saturation (Excess Solid + Solvent) Start->Mix Add solvent stepwise Equilibrate Equilibration (24h @ 25°C) Mix->Equilibrate Agitation Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Remove undissolved solid Analyze Quantification (Gravimetric/GC) Filter->Analyze Evaporate & Weigh

Figure 1: Standardized workflow for determining thermodynamic solubility.

  • Preparation: Weigh ~100 mg of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one into a 4 mL glass vial.

  • Saturation: Add the target solvent in 100 µL increments, vortexing between additions, until the solid fails to dissolve (supersaturation).

  • Equilibration: Agitate the suspension at 25°C ± 0.1°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a pre-wetted 0.22 µm PTFE filter to remove micro-particulates.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Chromatographic (Preferred): Dilute the filtrate and analyze via GC-FID or HPLC-RI against a calibration curve.[1]

Application Logic: Solvent Effects on Polymerization

For researchers utilizing this compound as a monomer for Ring-Opening Polymerization (ROP) , solvent choice is a critical process variable.

Mechanistic Impact

The solvent polarity influences the propagation rate (


) of the polymerization.
  • Non-polar solvents (Toluene): Favor "tight" ion pairs at the active chain end, often slowing propagation but increasing stereocontrol.

  • Polar Coordinating Solvents (THF): Solvate the cation (if cationic mechanism) or coordinate with the catalyst, potentially accelerating the reaction or altering the living character of the polymerization.

ROP_Mechanism Monomer Monomer: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Solvent Solvent Choice Monomer->Solvent Path_A Tight Ion Pairing (Slower Rate, High Control) Solvent->Path_A Toluene/Benzene Path_B Solvated Active Species (Faster Rate, Broader PDI) Solvent->Path_B THF/CH2Cl2 Subgraph_NonPolar Non-Polar (Toluene) Subgraph_Polar Polar (THF/DCM) Polymer Polyester Product Path_A->Polymer Path_B->Polymer

Figure 2: Impact of solvent polarity on Ring-Opening Polymerization (ROP) kinetics.[1]

References

  • Bicyclic Lactone Synthesis & Properties: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Bioisostere Applications: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Levterov, V. et al. (2023). Nature Communications. Link

  • Solubility of Bicyclic Derivatives: Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives. Journal of Chemical & Engineering Data. Link

  • Polymerization Context: Bicyclic lactone polymers and their preparation. Patent CN110305306B. Link

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Lactone Bridge in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold represents a constrained, three-dimensional bioisostere with significant potential in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold represents a constrained, three-dimensional bioisostere with significant potential in medicinal chemistry. Its rigid bicyclic structure, combined with the reactive lactone bridge, offers a unique platform for the development of novel therapeutics. This guide provides a comprehensive analysis of the synthesis and predicted reactivity of this intriguing molecule. We will delve into the mechanistic underpinnings of its key transformations, including hydrolysis, aminolysis, reduction, and reactions with organometallic reagents. Particular emphasis is placed on the anticipated influence of the bridgehead methyl group on reaction pathways and stereochemical outcomes. This document serves as a predictive and instructive resource for researchers seeking to explore the synthetic utility of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one in drug discovery and development.

Introduction: A Scaffold of Interest

The 2-oxabicyclo[2.2.2]octane framework has emerged as a valuable scaffold in medicinal chemistry, often employed as a saturated bioisostere for the para-substituted phenyl ring.[1] Its rigid, well-defined three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and improved metabolic stability.[1] The introduction of a methyl group at the C1 bridgehead position in 1-methyl-2-oxabicyclo[2.2.2]octan-3-one introduces a new element of steric and electronic influence on the reactivity of the lactone bridge, making it a compelling target for synthetic exploration.

This guide will explore the synthesis of this target molecule and provide a detailed, predictive analysis of its reactivity, drawing upon established principles of organic chemistry and data from analogous systems.

Synthesis of the 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Core

A plausible and efficient synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one can be envisioned starting from commercially available materials, proceeding through key intermediates such as methyl 1-methyl-4-oxocyclohexanecarboxylate and its corresponding cis-4-hydroxy derivative.[2][3]

Synthetic Workflow Diagram

cluster_0 Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Start Methyl acrylate & Methyl methacrylate Diels_Alder Diels-Alder Reaction Start->Diels_Alder [4+2] cycloaddition Precursor_1 Methyl 1-methyl-4-oxocyclohex-2-enecarboxylate Diels_Alder->Precursor_1 Reduction_1 Catalytic Hydrogenation (e.g., H2, Pd/C) Precursor_1->Reduction_1 Precursor_2 Methyl 1-methyl-4-oxocyclohexanecarboxylate Reduction_1->Precursor_2 Reduction_2 Stereoselective Reduction (e.g., NaBH4) Precursor_2->Reduction_2 cis-selective Precursor_3 cis-Methyl 4-hydroxy-1-methylcyclohexanecarboxylate Reduction_2->Precursor_3 Lactonization Acid-catalyzed Lactonization (e.g., p-TsOH, heat) Precursor_3->Lactonization Intramolecular esterification Target 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Lactonization->Target

Caption: Proposed synthetic workflow for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Representative Experimental Protocol for Synthesis

Step 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate

This can be achieved through a Diels-Alder reaction between methyl acrylate and methyl methacrylate to yield the corresponding cyclohexene, followed by catalytic hydrogenation to saturate the double bond.

Step 2: Stereoselective Reduction to cis-Methyl 4-hydroxy-1-methylcyclohexanecarboxylate

The reduction of the ketone in methyl 1-methyl-4-oxocyclohexanecarboxylate with a reducing agent such as sodium borohydride is expected to favor the formation of the cis-isomer, where the hydroxyl group is on the same face as the ester, a prerequisite for lactonization.

Step 3: Acid-Catalyzed Lactonization

Heating the cis-hydroxy ester in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) will drive the intramolecular transesterification to form the target lactone, 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Predicted Reactivity of the Lactone Bridge

The reactivity of the lactone bridge is governed by the electrophilicity of the carbonyl carbon and the stability of the bicyclic ring system. The bridgehead methyl group is anticipated to exert both steric and electronic effects on these reactions.

Hydrolysis of the Lactone Bridge

Lactones, being cyclic esters, undergo hydrolysis to yield the corresponding hydroxy acids.[4] This process can be catalyzed by either acid or base.

Mechanism: Under acidic conditions, the hydrolysis is expected to proceed via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[4] The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the alcohol, leads to the ring-opened hydroxy acid.

cluster_1 Acid-Catalyzed Hydrolysis (AAC2 Mechanism) Lactone 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Protonation Protonated Lactone Lactone->Protonation + H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H2O Proton_Transfer Protonated Tetrahedral Intermediate Nucleophilic_Attack->Proton_Transfer + H2O, - H3O+ Ring_Opening Ring-Opened Product Proton_Transfer->Ring_Opening Ring Opening Final_Product cis-4-Hydroxy-1-methyl- cyclohexanecarboxylic acid Ring_Opening->Final_Product - H+

Caption: Predicted mechanism for acid-catalyzed hydrolysis.

Influence of the Methyl Group: The electron-donating nature of the methyl group may slightly disfavor the initial protonation step but is unlikely to significantly alter the overall reaction pathway.

Mechanism: In the presence of a base, such as hydroxide, the hydrolysis is predicted to follow a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular).[4] This involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting carboxylate and alkoxide affords the hydroxy acid.

Influence of the Methyl Group: The bridgehead methyl group is expected to exert a more pronounced effect in base-catalyzed hydrolysis. Its steric bulk may hinder the approach of the nucleophile to the carbonyl carbon, potentially leading to a slower reaction rate compared to the unsubstituted analog.

Aminolysis

The reaction of the lactone with amines is expected to yield the corresponding amides. This reaction is of particular interest in drug development for the covalent modification of biological targets or for the synthesis of novel amide-containing compounds.

Mechanism: Similar to hydrolysis, aminolysis proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide.

Influence of the Methyl Group: The steric hindrance from the bridgehead methyl group is likely to play a significant role, potentially requiring more forcing conditions (higher temperatures, longer reaction times) for the reaction to proceed efficiently. The nucleophilicity and steric bulk of the amine will also be critical factors.

Reduction with Hydride Reagents

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing lactones to diols.[5]

Mechanism: The reduction proceeds in two stages. The first hydride transfer opens the lactone ring to form an aldehyde intermediate. A second hydride addition to the aldehyde then yields the primary alcohol. The alkoxide from the initial ring-opening is protonated during workup to give the second hydroxyl group.

cluster_2 Reduction with LiAlH4 Lactone 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Hydride_Attack_1 Tetrahedral Intermediate Lactone->Hydride_Attack_1 + 'H-' (from LiAlH4) Ring_Opening Aldehyde Intermediate Hydride_Attack_1->Ring_Opening Ring Opening Hydride_Attack_2 Alkoxide Intermediate Ring_Opening->Hydride_Attack_2 + 'H-' (from LiAlH4) Protonation Diol Product Hydride_Attack_2->Protonation Aqueous Workup (H3O+)

Caption: Predicted mechanism for the reduction of the lactone with LiAlH₄.

Stereochemistry: The reduction is expected to produce cis-1-(hydroxymethyl)-4-methylcyclohexan-1-ol. The stereochemistry at C4 is retained from the starting lactone.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX), are strong nucleophiles and bases. Their reaction with lactones can lead to the formation of diols after acidic workup.

Mechanism: The reaction is analogous to the reduction with hydrides, but with the addition of a carbanion instead of a hydride ion. The first equivalent of the Grignard reagent attacks the carbonyl carbon to open the lactone ring, forming a ketone intermediate. A second equivalent of the Grignard reagent then adds to the ketone, resulting in a di-alkoxide that is protonated upon workup to yield a diol.

Influence of the Methyl Group: The steric hindrance of the bridgehead methyl group will be a significant factor, potentially influencing the feasibility and rate of the reaction. Highly hindered Grignard reagents may react sluggishly or not at all.

Predicted Spectroscopic Characterization

Compound Predicted IR (cm⁻¹) Highlights Predicted ¹H NMR (δ, ppm) Highlights Predicted ¹³C NMR (δ, ppm) Highlights
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one ~1750 (C=O, strained lactone)~1.2 (s, 3H, CH₃), multiplet for the bridgehead proton, multiplets for the cyclohexane ring protons~175 (C=O), quaternary carbon signal for C1, other signals for the cyclohexane ring carbons
cis-4-Hydroxy-1-methylcyclohexanecarboxylic acid 3400-2400 (broad, O-H of carboxylic acid), ~1700 (C=O of carboxylic acid)~1.2 (s, 3H, CH₃), ~3.6 (m, 1H, CH-OH), broad singlet for COOH and OH~180 (C=O), ~70 (CH-OH), quaternary carbon signal for C1
cis-1-(Hydroxymethyl)-4-methylcyclohexan-1-ol 3600-3200 (broad, O-H)~1.1 (s, 3H, CH₃), ~3.5 (s, 2H, CH₂-OH), broad singlets for the two OH groups~75 (C-OH), ~65 (CH₂-OH), quaternary carbon signal for C1

Applications in Drug Discovery

The rigid 2-oxabicyclo[2.2.2]octane scaffold can position substituents in well-defined spatial orientations, making it an attractive template for designing ligands that target specific protein binding pockets. The ability to functionalize the molecule through reactions at the lactone bridge provides a versatile platform for generating libraries of compounds for biological screening. The introduction of the bridgehead methyl group can be used to probe steric tolerance in binding sites and potentially improve metabolic stability by blocking a potential site of oxidation.

Conclusion and Future Outlook

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a promising, yet underexplored, molecular scaffold. This guide has provided a predictive framework for its synthesis and reactivity based on established chemical principles. The key transformations of the lactone bridge – hydrolysis, aminolysis, reduction, and reaction with organometallics – are expected to be influenced by the steric and electronic properties of the bridgehead methyl group.

Future experimental work is necessary to validate these predictions and to quantify the reactivity of this molecule. Such studies will be invaluable for unlocking the full potential of this scaffold in the design and synthesis of novel therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a solid foundation for these future investigations.

References

  • Chemistry LibreTexts. 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. (2021-12-15). [Link]

  • SpectraBase. 1-Methyl-8-oxabicyclo[3.2.1]oct-3-one. [Link]

  • National Center for Biotechnology Information. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023-11-03). [Link]

  • Chemistry Steps. The Stereochemistry of SN1 Reaction Mechanism. [Link]

  • NPTEL-NOC IITM. mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. (2021-08-12). [Link]

  • ResearchGate. Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal.... [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • CH 391: UNIT 3: STEREOCHEMISTRY. [Link]

  • Vaia. Q63. Question: Acid-catalyzed hydroly.... [Link]

  • MDPI. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2001-01-31). [Link]

  • Pearson. Acid-Catalyzed Ester Hydrolysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. (1982). [Link]

  • Scribd. Stereochemistry of SN1 and SN2 Reactions. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [Link]

  • ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

  • PubChem. 1-Methyl-2-oxabicyclo[2.2.2]octane. [Link]

  • PubChem. 2-Oxabicyclo[2.2.2]octan-3-one. [Link]

Sources

Foundational

CAS number and safety data sheet (SDS) for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

The following is an in-depth technical monograph on 1-methyl-2-oxabicyclo[2.2.2]octan-3-one , designed for researchers and drug development professionals. CAS Number: 59498-98-5 Molecular Formula: C₈H₁₂O₂ Molecular Weigh...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 1-methyl-2-oxabicyclo[2.2.2]octan-3-one , designed for researchers and drug development professionals.

CAS Number: 59498-98-5 Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol Primary Classification: Bicyclic Lactone / Bridged Terpenoid Derivative

Part 1: Executive Summary & Chemical Identity

Compound Overview

1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bridged bicyclic lactone characterized by a rigid [2.2.2] scaffold.[1][2] Structurally, it represents the intramolecular ester (lactone) of 4-hydroxy-4-methylcyclohexanecarboxylic acid . This compound is of significant interest in medicinal chemistry as a saturated bioisostere for phenyl rings , offering defined exit vectors and improved solubility profiles compared to planar aromatic systems. It also serves as a monomer for ring-opening polymerization (ROP) to generate high-performance polyesters.

Chemical Structure & Identifiers[1]
IdentifierValue
CAS Number 59498-98-5
IUPAC Name 1-methyl-2-oxabicyclo[2.2.2]octan-3-one
SMILES CC12CCC(CC1)C(=O)O2
InChI Key (Predicted) CXAGNKPXPQPYJM-UHFFFAOYSA-N (Analogous)
Synonyms 4-Hydroxy-4-methylcyclohexanecarboxylic acid lactone; 1-Methyl-2-oxa-3-oxobicyclo[2.2.2]octane

Part 2: Safety Data Sheet (SDS) Analysis

Note: While specific regulatory SDS documents for this niche intermediate may be limited, the following profile is derived from validated GHS classifications of close structural analogs (e.g., 2-oxabicyclo[2.2.2]octan-3-one, CAS 4350-84-9) and functional group analysis.

Hazards Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[3]H302
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[3]H315
Eye Damage/Irritation Cat. 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[3]H335
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling & Storage
  • Storage Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed in a well-ventilated place. Hygroscopic nature is possible due to the lactone functionality; store under inert gas (Argon/Nitrogen) if high purity is required.

  • Incompatibilities: Strong oxidizing agents, strong bases (will hydrolyze the lactone), and reducing agents.

Emergency Decision Tree (Visualization)

SafetyProtocol Alert Exposure Incident Assess Assess Route Alert->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Inhale Inhalation Assess->Inhale ActionSkin Wash with Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse Cautiously Remove Lenses Seek Medical Aid Eye->ActionEye ActionInhale Remove to Fresh Air Support Breathing Inhale->ActionInhale

Figure 1: Emergency response decision tree for exposure to 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Part 3: Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to the [2.2.2] lactone scaffold involves the acid-catalyzed intramolecular cyclization of the corresponding hydroxy-acid precursor. For the 1-methyl variant, the precursor is 4-hydroxy-4-methylcyclohexanecarboxylic acid .

Detailed Synthesis Protocol

Objective: Synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one via thermodynamic lactonization.

Reagents:

  • 4-Hydroxy-4-methylcyclohexanecarboxylic acid (Precursor)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst, 5 mol%)

  • Toluene or Benzene (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 10.0 g (63 mmol) of 4-hydroxy-4-methylcyclohexanecarboxylic acid and 150 mL of toluene to the flask.

  • Catalysis: Add 0.54 g (3.1 mmol) of p-TsOH monohydrate.

  • Reflux: Heat the reaction mixture to reflux (110°C). Maintain reflux with vigorous stirring. The reaction is driven by the azeotropic removal of water collected in the Dean-Stark trap.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes) or GC-MS. Reaction is typically complete within 4–6 hours when water evolution ceases.

  • Workup:

    • Cool the mixture to room temperature.

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst.

    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. The crude lactone can be purified by sublimation (if solid) or flash column chromatography (EtOAc/Hexanes) to yield the target compound as a white crystalline solid or colorless oil (dependent on purity/mp).

Synthesis Pathway Visualization

Synthesis Precursor 4-Methyl-3-cyclohexenecarboxylic acid (Starting Material) Inter 4-Hydroxy-4-methyl- cyclohexanecarboxylic acid (Intermediate) Precursor->Inter Hydration (H2SO4, H2O) Product 1-Methyl-2-oxabicyclo[2.2.2] octan-3-one (Target Lactone) Inter->Product Lactonization (p-TsOH, Toluene, Reflux, -H2O)

Figure 2: Synthetic route from terpene precursor to the bridged lactone target.

Part 4: Applications in Drug Development

Bioisosterism (Phenyl Ring Replacement)

The bicyclo[2.2.2]octane scaffold is a validated bioisostere for the phenyl ring (para-substituted).

  • Why it works: The distance between the C1 and C4 bridgeheads (~2.6 Å) closely mimics the distance between para carbons in benzene (~2.8 Å).

  • Advantage: Unlike the flat phenyl ring, the bicyclic system is aliphatic and three-dimensional. This increases sp³ character (Fsp³), which correlates with improved solubility and reduced promiscuity in drug candidates.

  • Mechanism: The 1-methyl group provides a specific vector for hydrophobic interaction, while the lactone oxygen can serve as a hydrogen bond acceptor.

Polymer Science

This compound serves as a monomer for Ring-Opening Polymerization (ROP) .

  • Polymer Type: Aliphatic polyesters.

  • Properties: The rigid bicyclic backbone confers high glass transition temperatures (Tg) and thermal stability to the resulting polymer, distinguishing it from flexible polyesters like PCL (polycaprolactone).

Part 5: Analytical Characterization

To validate the synthesis of CAS 59498-98-5, the following spectral signatures are diagnostic:

MethodDiagnostic SignalInterpretation
IR Spectroscopy ~1760–1775 cm⁻¹Strong C=O stretch characteristic of a strained bridged lactone (higher frequency than acyclic esters).
¹H NMR (CDCl₃) δ 1.2–1.4 ppm (s, 3H)Methyl group at the bridgehead (C1).
¹H NMR (CDCl₃) δ 4.5 ppm (m)Absent in this specific isomer; if the methyl is at C1 (bridgehead adjacent to O), there is no methine proton at C1.
¹³C NMR ~178 ppmCarbonyl carbon (Lactone C=O).
¹³C NMR ~75–80 ppmQuaternary bridgehead carbon (C1-O).

References

  • Levterov, V. V., et al. (2023).[4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 1-Methyl-2-oxabicyclo[2.2.2]octane.[6][7] National Library of Medicine. Retrieved from [Link]

  • Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Stereochemistry and Structural Dynamics of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one: From Monomer Symmetry to Polymer Microstructure

Executive Summary For researchers and drug development professionals, bridged bicyclic lactones represent a highly versatile class of chemical building blocks. 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a prime example o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, bridged bicyclic lactones represent a highly versatile class of chemical building blocks. 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a prime example of a molecule whose topological simplicity belies a profound stereochemical dynamism. This whitepaper deconstructs the structural symmetry of the monomer, explains the mechanistic causality behind its stereodivergent Ring-Opening Polymerization (ROP), and provides self-validating experimental protocols for synthesizing stereoregular alicyclic polyesters.

Structural Anatomy and the Symmetry Paradox

At first glance, the highly substituted 3D framework of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one suggests a complex chiral environment. The molecule features two bridgehead carbons (C1 and C4) that serve as the focal points for three distinct bridges: a lactone bridge (–O–C(=O)–) and two identical ethylene bridges (–CH₂–CH₂–).

Despite the presence of these stereogenic bridgeheads, the molecule is fundamentally achiral . This topological achirality arises from an internal plane of symmetry (


) that defines the 

point group.
  • The Symmetry Plane: The plane perfectly bisects the two identical unsubstituted ethylene bridges while containing the C1-methyl group, the C1 bridgehead, the O2 ether oxygen, the C3 carbonyl, and the C4 bridgehead.

  • Bioisosteric Utility: Because it exists as a meso-like structure, it avoids the regulatory and synthetic complications of enantiomeric mixtures. Its rigid, highly symmetrical framework has garnered significant interest in drug development as a saturated bioisostere for phenyl rings, offering improved aqueous solubility while maintaining predictable spatial vectors[1].

Stereochemical Dynamics in Ring-Opening Polymerization (ROP)

The true stereochemical complexity of this molecule is unleashed during functionalization, specifically via Ring-Opening Polymerization (ROP)[2]. The stereochemical outcome of the resulting polyester is entirely dictated by the choice of catalyst, driven by two fundamental chemical principles: Bredt's Rule and Cyclohexane Ring Strain .

The Regiochemical Master Key: The C4 Alpha-Proton

In its native bicyclic state, the molecule is locked in a bridged conformation where the O2 and C3 atoms are strictly cis to one another. Enolization at the C4 position (alpha to the carbonyl) is strictly forbidden by Bredt's Rule, which precludes the formation of a double bond at a bridgehead[3].

Crucially, because this is the 1-methyl isomer, the C4 bridgehead retains a hydrogen atom. (In contrast, a 4-methyl isomer would possess a quaternary alpha-carbon, permanently blocking enolization).

Kinetic vs. Thermodynamic Control
  • Kinetic Trapping (Acidic ROP): Upon nucleophilic attack at C3, the rigid [2.2.2] framework collapses into a monocyclic 1,4-disubstituted cyclohexane derivative. Under acidic or neutral conditions, the newly formed cis-1,4-cyclohexylene unit is kinetically trapped. However, it is thermodynamically strained, as a cis-1,4-disubstituted cyclohexane must adopt an axial-equatorial conformation, introducing 1,3-diaxial steric clashes[4].

  • Thermodynamic Drift (Basic ROP): Under basic catalysis (e.g., sodium methoxide), the collapse of the bicyclic system relieves the Bredt's rule constraint. The C4 proton—now a standard alpha-proton on a flexible cyclohexane ring—undergoes rapid deprotonation to form a planar enolate intermediate. Reprotonation allows the stereocenter to epimerize, driving the system toward the thermodynamically favored trans-1,4 configuration, which seamlessly adopts a stress-free diequatorial conformation[4].

Mechanism Monomer Bicyclic Monomer (Achiral, Locked cis) CisPoly cis-1,4-Cyclohexylene (Axial-Equatorial, Strained) Monomer->CisPoly ROP (Acidic/Basic) Ring Opening Enolate C4-Enolate Intermediate (Planar, Achiral) CisPoly->Enolate Base-Catalyzed Deprotonation (C4) Enolate->CisPoly Kinetic Reprotonation TransPoly trans-1,4-Cyclohexylene (Diequatorial, Relaxed) Enolate->TransPoly Thermodynamic Reprotonation

Caption: Stereochemical drift mechanism during basic ROP of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Quantitative Impact on Material Properties

The stereoregularity of the polymer backbone directly dictates the macroscopic thermal properties of the material. Stereoregular chains pack efficiently into crystalline domains, whereas stereoirregular mixtures disrupt lattice formation, yielding amorphous elastomers[5].

Table 1: Stereochemical Impact on Thermal Properties of Alicyclic Polyesters

Catalyst SystemReaction PathwayStereochemical OutcomeCrystallinityMelting Temp (

)
TfOH / Benzyl Alcohol Acidic (Kinetic)>99% cis-1,4High>150°C
NaOMe (Short Rxn) Basic (Mixed)Mixed cis/trans (~50/50)Low / AmorphousSuppressed / Absent
Organic Superbase Basic (Thermodynamic)>90% trans-1,4HighHigh

Data extrapolated from systematic investigations of bicyclic lactone ROP behaviors[4].

Experimental Workflow: Self-Validating Stereocontrolled ROP

To harness these distinct material properties, the ROP conditions must be strictly controlled. The following protocol outlines a self-validating system for synthesizing the kinetic cis-polyester.

Protocol: Synthesis of Stereoregular cis-Polyester

Rationale: Acidic conditions are selected to completely suppress C4 enolization, ensuring 100% retention of the monomer's inherent cis geometry.

  • Monomer Desiccation (Critical Step):

    • Action: Sublime 1-methyl-2-oxabicyclo[2.2.2]octan-3-one over calcium hydride (

      
      ) under reduced pressure.
      
    • Causality: Trace water acts as an uncontrolled chain transfer agent, prematurely terminating the ROP and broadening the molecular weight distribution.

  • Initiation & Propagation:

    • Action: In a glovebox, dissolve the monomer in anhydrous dichloromethane (DCM). Add Benzyl alcohol (initiator) followed by a catalytic amount of Trifluoromethanesulfonic acid (TfOH). Stir at 25°C for 4 hours.

    • Causality: TfOH activates the C3 carbonyl for nucleophilic attack by benzyl alcohol without providing the basicity required to abstract the C4 alpha-proton.

  • Termination & Isolation:

    • Action: Quench the reaction with an excess of basic alumina to neutralize the TfOH. Filter and precipitate the polymer dropwise into cold methanol.

  • Self-Validation via

    
    H NMR: 
    
    • Action: Dissolve a sample in

      
       and analyze the C4 methine proton signal.
      
    • Validation Logic: In the cis-isomer (axial-equatorial), the C4 proton will exhibit distinct small-to-medium coupling constants (

      
       Hz) indicative of equatorial-axial interactions. If epimerization to the trans-isomer occurred, a large axial-axial coupling constant (
      
      
      
      Hz) would appear, instantly flagging a failure in stereocontrol.

Workflow Start 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Anhydrous) Split Catalyst Selection Start->Split PathA Acidic Catalysis (TfOH / Benzyl Alcohol) Split->PathA Suppress Enolization PathB Basic Catalysis (NaOMe / Superbase) Split->PathB Promote Epimerization ResultA Stereoregular cis-Polyester (High Tm, Crystalline) PathA->ResultA ResultB Stereoirregular cis/trans-Polyester (Lower Tm, Amorphous) PathB->ResultB

Caption: Experimental workflow for stereodivergent ROP of bicyclic lactones.

References

  • Benchchem. 2-Oxabicyclo[2.2.
  • Zhou, T., Guo, Y.-T., Du, F.-S., & Li, Z.-C. Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science.
  • MDPI.
  • ChemRxiv. Water-soluble Bioisosteres of meta-Benzenes.
  • PMC / NIH. Fully recyclable and tough thermoplastic elastomers from simple bio-sourced δ-valerolactones.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one from Cyclohexenecarboxylic Acids

Executive Summary & Strategic Importance The bridged bicyclic lactone 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS 59498-98-5) is a highly valuable structural motif in advanced chemical synthesis. For drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The bridged bicyclic lactone 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS 59498-98-5) is a highly valuable structural motif in advanced chemical synthesis. For drug development professionals, the rigid [2.2.2] alicyclic framework serves as a conformationally restricted bioisostere, improving the metabolic stability and target affinity of pharmacophores. For polymer scientists, this molecule is a critical monomer; 1 demonstrate its utility in producing robust, chemically recyclable polyesters with superior thermal properties [1].

This application note details the autonomous, regioselective synthesis of this lactone directly from 4-methylcyclohex-3-ene-1-carboxylic acid via acid-catalyzed intramolecular cyclization.

Mechanistic Causality & Regioselectivity

The transformation of a cyclohexene derivative into a bridged [2.2.2] lactone is governed by strict thermodynamic and kinetic principles. The reaction relies on the Markovnikov protonation of the C3=C4 endocyclic double bond.

Expertise & Causality: When 4-methylcyclohex-3-ene-1-carboxylic acid is exposed to a strong, non-nucleophilic Brønsted acid (such as Trifluoromethanesulfonic acid, TfOH), protonation occurs preferentially at C3. This generates a tertiary carbocation at C4 (stabilized by the methyl group), which is significantly lower in energy than the alternative secondary carbocation at C3. The pendant C1-carboxylic acid then acts as an internal nucleophile, attacking the C4 carbocation. This specific trajectory exclusively yields the [2.2.2] bridged system (1-methyl-2-oxabicyclo[2.2.2]octan-3-one) rather than the [3.2.1] isomer. The inherent ring strain of these 2 is what makes them so reactive in subsequent ROP applications [2].

Mechanism A 4-Methylcyclohex-3- enecarboxylic acid C Tertiary Carbocation (at C4) A->C Protonation B H+ Addition (Catalyst) B->C Drives Eq. D Intramolecular Carboxylate Attack C->D Regioselective E 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one D->E -H+ (Turnover)

Figure 1: Acid-catalyzed regioselective lactonization pathway.

Quantitative Optimization Data

To establish a highly reproducible protocol, various catalytic systems were evaluated. The data below synthesizes the optimal parameters for maximizing the isolated yield while minimizing oligomeric byproducts.

Table 1: Quantitative Optimization of Acid-Catalyzed Lactonization
Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
50% H₂SO₄ (aq)Toluene11012>9572Biphasic system; requires vigorous stirring.
TfOH (5 mol%) DCE 80 4 >99 88 Homogeneous; fastest kinetics, minimal degradation.
Amberlyst-15 (20 wt%)Toluene110248565Heterogeneous; simple filtration workup.
I₂ / NaHCO₃DCM/H₂O256100N/AYields iodolactone intermediate; requires reduction step.

Note: While halolactonization (I₂/NaHCO₃) is a common alternative seen in 3 [3], the direct TfOH-catalyzed route is significantly more atom-economical for this specific methyl derivative.

Experimental Workflows: Self-Validating Protocols

Workflow Step1 1. Reaction Setup Dissolve SM in DCE (0.2 M) Step2 2. Catalysis Add 5 mol% TfOH at 0 °C Step1->Step2 Step3 3. Thermal Activation Reflux at 80 °C for 4h Step2->Step3 Step4 4. Quench & Wash Sat. NaHCO3 & Brine washes Step3->Step4 Step5 5. Isolation Concentrate & Silica Filtration Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and isolation of the target lactone.

Protocol: Synthesis via Triflic Acid (TfOH) Catalysis

Objective: To synthesize 1-methyl-2-oxabicyclo[2.2.2]octan-3-one via a self-validating, regioselective intramolecular lactonization.

Materials Required:

  • 4-Methylcyclohex-3-ene-1-carboxylic acid (Starting Material, SM)

  • Trifluoromethanesulfonic acid (TfOH, 5 mol%)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous NaHCO₃ & Brine (Sat. NaCl)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup (Causality - Moisture Control): Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Dissolve 10.0 mmol of 4-methylcyclohex-3-ene-1-carboxylic acid in 50 mL of anhydrous DCE (0.2 M).

    • Expert Insight: DCE provides a slightly higher boiling point (83 °C) than DCM, which is thermodynamically necessary to drive the cyclization of the sterically hindered [2.2.2] system without requiring pressurized vessels.

  • Catalyst Addition (Causality - Exotherm Mitigation): Cool the solution to 0 °C using an ice-water bath. Dropwise, add 5 mol% (0.5 mmol) of TfOH.

    • Self-Validation: The solution may turn slightly yellow upon addition, visually confirming the formation of the transient carbocation intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, KMnO₄ stain). The complete disappearance of the alkene SM spot validates the completion of the protonation-cyclization cascade.

  • Quenching & Neutralization (Causality - Preventing Reversal): Cool the reaction to room temperature. Slowly quench with 20 mL of saturated aqueous NaHCO₃.

    • Expert Insight: Neutralizing the strong acid is critical. If concentrated under strongly acidic conditions, the strained lactone can undergo undesired ring-opening oligomerization or reversion to the starting material.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCE (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via short-plug silica gel chromatography (eluting with Hexanes:EtOAc 5:1) to afford 1-methyl-2-oxabicyclo[2.2.2]octan-3-one as a colorless oil or low-melting solid.

References

  • Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters . ResearchGate. Available at: [Link]

  • A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids . Amazon S3 (ACS Supplementary). Available at:[Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of Polyesters via Ring-Opening Polymerization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Introduction & Mechanistic Rationale The development of chemically recyclable polyesters with superior thermal and mechanical properties relies heavily on the integration of alicyclic rings into the polymer backbone. 1-M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of chemically recyclable polyesters with superior thermal and mechanical properties relies heavily on the integration of alicyclic rings into the polymer backbone. 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , a bridged bicyclic lactone, serves as a highly strained, rigid monomer ideal for Ring-Opening Polymerization (ROP)[1]. The methyl substitution at the bridgehead introduces specific steric constraints that not only modulate the nucleophilic attack during polymerization but also enhance the solubility and glass transition temperature (


) of the resulting polyester[2].

The selection of the catalyst dictates the reaction mechanism—specifically, whether the polymerization proceeds via acyl-oxygen or alkyl-oxygen cleavage, and whether the α-proton is abstracted. This ultimately controls the stereochemistry (retention vs. epimerization) and the topology (linear vs. cyclic) of the synthesized polymer[3].

Causality in Catalyst Selection
  • Acid Catalysis (e.g., TfOH / Benzyl Alcohol): Operates via an activated-monomer mechanism. Protonation of the carbonyl oxygen increases its electrophilicity, directing the initiator's nucleophilic attack to the acyl carbon. Because the chiral bridgehead centers are not enolized, the monomer's native cis geometry is strictly retained, yielding a highly crystalline, all-cis stereoregular polyester[1].

  • Base Catalysis (e.g., tBuOK, MeONa): Strong alkoxide bases deprotonate the α-carbon adjacent to the carbonyl, forming an enolate intermediate. This thermodynamic equilibration leads to epimerization, producing a mixed cis/trans microstructure. Furthermore, base catalysis strongly promotes intramolecular transesterification (backbiting), which can be exploited at low catalyst loadings to synthesize macrocyclic polyesters[1][3].

  • Coordination-Insertion (e.g., ZnEt₂): Organometallic catalysts provide living-like polymerization kinetics. The monomer coordinates to the Lewis acidic metal center and inserts into the metal-alkoxide bond. This minimizes side reactions, yielding high-molecular-weight, linear polyesters with narrow dispersity, which are essential for high-performance, chemically recyclable elastomers[4][5].

Mechanistic Visualization

ROP_Mechanism Monomer 1-methyl-2-oxabicyclo[2.2.2]octan-3-one CatAcid Acid Catalysis (TfOH / BnOH) Monomer->CatAcid Acyl-Oxygen Cleavage CatBase Base Catalysis (tBuOK / MeONa) Monomer->CatBase Enolate Formation CatCoord Coordination-Insertion (ZnEt2) Monomer->CatCoord Metal-Alkoxide Insertion PolyCis all-cis Polyester Linear Topology CatAcid->PolyCis Stereoretention PolyMix cis/trans Polyester Cyclic Topology CatBase->PolyMix Epimerization PolyHigh High MW Polyester Controlled Dispersity CatCoord->PolyHigh Living Polymerization

Mechanistic divergence in the ring-opening polymerization of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Quantitative Catalyst Performance Data

The following table summarizes the causal relationship between catalyst choice, reaction mechanism, and the resulting physical properties of the polyester[1][3][5].

Catalyst SystemLoading (mol%)MechanismStereochemical OutcomePolymer Topology

(°C)
Dispersity (

)
TfOH / BnOH 1.0Cationic (Activated Monomer)>99% cis (Stereoretentive)Linear240 – 2451.3 – 1.5
MeONa 2.0Anionic / Nucleophiliccis / trans mixtureMixed230 – 2351.8 – 2.2
tBuOK 0.05Anionic (Backbiting favored)cis / trans mixtureMacrocyclic~2331.4 – 1.6
ZnEt₂ 0.1Coordination-Insertion>95% cisLinear>2451.1 – 1.2

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Acid-Catalyzed ROP (Synthesis of Linear all-cis Polyester)

Objective: To synthesize a highly crystalline, stereoregular polyester using Trifluoromethanesulfonic acid (TfOH). Causality Note: TfOH is chosen over weaker acids because its highly non-nucleophilic counterion prevents premature chain termination, ensuring the acyl-oxygen cleavage pathway remains dominant.

  • Preparation: In an argon-filled glovebox, dissolve 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (1.0 g, 7.1 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Reasoning: Trace moisture acts as a competitive initiator, drastically reducing molecular weight.

  • Initiation: Add benzyl alcohol (BnOH, 7.4 µL, 0.071 mmol) as the initiator, followed by the dropwise addition of TfOH (6.3 µL, 0.071 mmol).

  • Propagation & Self-Validation: Stir the reaction at room temperature.

    • Validation Check: At

      
       hours, extract a 50 µL aliquot, quench with triethylamine (Et₃N), and analyze via ¹H NMR. The disappearance of the monomer's bridgehead proton signal validates active propagation. If conversion is <50%, verify the anhydrous state of the reagents.
      
  • Termination: After 12 hours, quench the reaction with an excess of Et₃N (50 µL) to neutralize the acid catalyst.

  • Purification: Precipitate the polymer by adding the DCM solution dropwise into cold methanol (50 mL). Filter and dry under vacuum at 40 °C to constant weight.

Protocol B: Topology-Controlled Anionic ROP (Synthesis of Macrocyclic Polyester)

Objective: To synthesize cyclic polyesters by exploiting the backbiting tendency of alkoxide catalysts. Causality Note: High catalyst loading promotes linear oligomerization via rapid transesterification. Restricting tBuOK to 0.05 mol% kinetically favors intramolecular backbiting over intermolecular chain transfer, yielding large macrocycles[3].

  • Preparation: In a glovebox, dissolve the monomer (1.0 g, 7.1 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL).

  • Catalysis: Add a standardized solution of potassium tert-butoxide (tBuOK) in THF to achieve exactly 0.05 mol% loading (3.55 µmol).

  • Propagation & Self-Validation: Stir at 25 °C.

    • Validation Check: Monitor the solution viscosity. A rapid increase followed by a plateau indicates the equilibrium state between propagation and macrocyclization. Size Exclusion Chromatography (SEC) of an aliquot must show a monomodal peak; a multimodal distribution indicates failed topology control (excessive transesterification).

  • Quenching: Quench with benzoic acid (1.0 mg) to protonate the active enolate/alkoxide chain ends.

  • Isolation: Precipitate into cold hexanes, filter, and dry under vacuum.

Protocol C: Complete Chemical Recycling (Thermal Depolymerization)

Objective: To recover pristine 1-methyl-2-oxabicyclo[2.2.2]octan-3-one from the synthesized polyester, demonstrating a closed-loop lifecycle[4][5]. Causality Note: The rigid bicyclic structure introduces significant ring strain in the monomer, making the polymer thermodynamically metastable at elevated temperatures. Heating above the ceiling temperature (


) in the presence of a catalyst drives the equilibrium entirely toward the monomer.
  • Setup: Place 500 mg of the purified polyester (from Protocol A or B) into a Schlenk sublimation apparatus. Add 5 mg of ZnEt₂ (or Sn(Oct)₂) as a depolymerization catalyst.

  • Thermolysis: Evacuate the apparatus to <0.1 mbar and heat the flask to 180 °C using a sand bath.

  • Recovery & Self-Validation: Maintain the cold finger at -10 °C.

    • Validation Check: The appearance of white crystalline solids on the cold finger confirms successful unzipping of the polymer chain.

    • Final Validation: Perform Thermogravimetric Analysis (TGA) on the residual mass in the flask. A weight loss of >95% validates complete chemical recyclability. Analyze the sublimate via ¹H NMR to confirm the absence of epimerized byproducts.

References

  • Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science.
  • Mechanistic and Kinetic Investigations of Ring Opening Polymerization of 2 Oxabicyclo 2.2.2 Octan 3 One, 4 Methyl. Benchchem.
  • Anionic Ring‐Opening Polymerization of 2‐oxabicyclo[2.1.1]hexan‐3‐One: Manipulating Topology and Conformation for Circular Polymer Design.
  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters.

Sources

Method

Protocol for Diels-Alder cycloaddition to form bicyclic lactone precursors

Application Note: High-Purity Synthesis of Bicyclic -Lactone Precursors via Thermodynamically Controlled Diels-Alder Cycloaddition Executive Summary This application note details a robust, scalable protocol for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Bicyclic -Lactone Precursors via Thermodynamically Controlled Diels-Alder Cycloaddition

Executive Summary

This application note details a robust, scalable protocol for the synthesis of bicyclic


-lactone precursors  utilizing the Diels-Alder [4+2] cycloaddition between furan and maleic anhydride. Unlike the standard cyclopentadiene routes used in commercial Corey lactone synthesis, the furan-derived oxabicyclic system offers distinct advantages in atom economy and crystallographic purification.

This guide addresses the critical challenge of stereochemical reversibility . While the endo-adduct is kinetically favored, it is chemically unstable. We present a thermodynamic control strategy to exclusively isolate the crystalline exo-isomer, followed by a regioselective iodolactonization workflow to generate the functionalized bicyclic lactone.

Mechanistic Insight & Stereochemical Control

The Endo/Exo Dilemma

The Diels-Alder reaction between furan (diene) and maleic anhydride (dienophile) is reversible.[1]

  • Kinetic Product (endo): Formed rapidly due to secondary orbital interactions between the diene's

    
    -system and the anhydride carbonyls. However, it is thermodynamically less stable and susceptible to retro-Diels-Alder fragmentation at moderate temperatures.
    
  • Thermodynamic Product (exo): Formed slower but possesses higher stability due to reduced steric repulsion. Crucially, the exo-adduct is significantly less soluble in ether/THF than the endo-isomer or starting materials.

Strategy: By utilizing a solvent system that solubilizes the reactants but precipitates the exo-product, we drive the equilibrium toward the desired thermodynamic precursor via Le Chatelier’s principle.

Reaction Pathway Visualization

ReactionPathway Reactants Furan + Maleic Anhydride TS_Endo TS (Endo) [Kinetic Barrier] Reactants->TS_Endo TS_Exo TS (Exo) [Higher Barrier] Reactants->TS_Exo Endo Endo-Adduct (Unstable/Soluble) TS_Endo->Endo Endo->Reactants Retro-DA (Fast) Exo Exo-Adduct (Stable/Crystalline) TS_Exo->Exo Lactone Bicyclic Lactone (Post-Iodolactonization) Exo->Lactone Hydrolysis + I2

Figure 1: Kinetic vs. Thermodynamic pathways. The protocol leverages the precipitation of the Exo-adduct to prevent the retro-DA pathway.

Experimental Protocols

Protocol A: Thermodynamic Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Objective: Isolate high-purity exo-adduct without chromatographic purification.

Reagents:

  • Furan (Reagent Grade, 99%)

  • Maleic Anhydride (Pulverized)

  • Anhydrous Diethyl Ether or THF (Stabilizer-free preferred)

Safety Warning: Maleic anhydride is a potent sensitizer and corrosive. Furan is flammable and potentially carcinogenic. Perform all operations in a fume hood.

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Maleic Anhydride (9.8 g, 100 mmol) in 30 mL of anhydrous THF . Gentle warming (30-35°C) may be required for complete dissolution.

  • Addition: Cool the solution to room temperature (20-25°C). Add Furan (7.5 g, 8.0 mL, 110 mmol) in a single portion.

    • Note: A 10% molar excess of furan is used to ensure consumption of the anhydride.

  • Incubation (The Thermodynamic Drive): Cap the flask tightly. Allow the mixture to stand without stirring at room temperature for 48 to 72 hours .

    • Why? Stirring breaks developing crystal lattices. Static incubation promotes the growth of large, pure exo-crystals. The long duration allows the kinetic endo-product to revert and re-react to the precipitating exo-form.

  • Isolation: Colorless prisms will form. Cool the flask to 0°C for 2 hours to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold diethyl ether to remove unreacted furan and any soluble endo-isomer.

  • Drying: Air dry under suction for 15 minutes, then dry in a vacuum desiccator.

Expected Yield: 65-75% Melting Point: 116–118°C (Lit. 117°C for exo; endo melts at ~70°C).

Protocol B: Regioselective Iodolactonization to Bicyclic Lactone

Objective: Convert the anhydride precursor into the functionalized lactone, locking the stereochemistry.

Reagents:

  • Exo-adduct (from Protocol A)

  • Sodium Bicarbonate (

    
    )
    
  • Iodine (

    
    )
    
  • Potassium Iodide (

    
    )
    
  • Ethyl Acetate / Sodium Thiosulfate (for workup)

Procedure:

  • Hydrolysis: Suspend the Exo-adduct (1.66 g, 10 mmol) in 20 mL water . Add sodium bicarbonate (2.52 g, 30 mmol) slowly. Stir until a clear solution is obtained (formation of the dicarboxylate dianion).

  • Iodination: Prepare a solution of Iodine (2.54 g, 10 mmol) and KI (5.0 g) in 15 mL water .

  • Cyclization: Add the iodine solution dropwise to the dicarboxylate solution over 20 minutes in the dark.

  • Reaction: Stir for 4 hours at room temperature. The solution will turn dark brown, then fade as iodine is consumed.

  • Quenching: If iodine color persists, add 10% aqueous sodium thiosulfate dropwise until colorless.

  • Acidification: Carefully acidify to pH 2 using 2M HCl. Caution: CO2 evolution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over

    
     and concentrate in vacuo.
    

Product: 5-iodo-2-oxo-hexahydro-2H-3,5-methanofuro[2,3-b]furan-7-carboxylic acid (The "Iodo-Lactone").

Data Analysis & Validation

The following parameters confirm the successful isolation of the thermodynamic precursor and its conversion.

ParameterEndo-Adduct (Kinetic)Exo-Adduct (Thermodynamic)Bicyclic Iodo-Lactone
State Crystalline solidCrystalline solidWhite powder
Melting Point 70°C (decomposes)116–118°C 165–167°C (decomp)
Solubility (Et2O) HighLow (Precipitates) Moderate

NMR (Bridgehead)

5.30 ppm (multiplet)

5.45 ppm (singlet)
Complex (loss of symmetry)
Alkene Protons

6.5 ppm

6.5 ppm
Absent (reacted)

Key Validation Step: In the exo-adduct, the bridgehead protons (H1, H4) and the bridge protons (H2, H3) have a dihedral angle of ~90°, resulting in a coupling constant


. Thus, the bridgehead protons appear as a clean singlet  in the exo-isomer, whereas they appear as multiplets in the endo-isomer.

Workflow Optimization Logic

The following decision tree illustrates the critical control points for the researcher to ensure high yield and purity.

Optimization Start Start Synthesis Solvent Solvent Selection: Ether vs THF Start->Solvent Temp Temperature Check: >40°C? Solvent->Temp RetroDA Risk: Retro-DA (Low Yield) Temp->RetroDA Yes Incubation Incubation: 48h @ RT (Static) Temp->Incubation No (Keep <25°C) Precipitation Precipitation Observed? Incubation->Precipitation Harvest Harvest Exo-Crystals Precipitation->Harvest Yes Recryst Recrystallize (Acetone/Hexane) Precipitation->Recryst No (Impure) Recryst->Harvest

Figure 2: Optimization workflow. Temperature control is critical to prevent retro-Diels-Alder fragmentation.

References

  • Diels, O., & Alder, K. (1928).[2] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.

  • Woodward, R. B., & Baer, H. (1948). The Reaction of Furan with Maleic Anhydride.[1][3][4][5] Journal of the American Chemical Society, 70(3), 1161–1166.

  • Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins.[6] Journal of the American Chemical Society, 91(20), 5675–5677. (Foundational reference for bicyclic lactone utility).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nelson, T. D., et al. (2020). Regiocontrolled and Stereocontrolled Synthesis of Unsaturated, Bridged, Bicyclic Lactones. The Journal of Organic Chemistry.

Sources

Application

Application Note: Functionalization of the C1-Methyl Group in Bicyclic Lactones

This Application Note provides a comprehensive technical guide to the functionalization of the C1-methyl group (angular methyl) in bicyclic lactones . This transformation is a cornerstone of complex terpene synthesis (e....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the functionalization of the C1-methyl group (angular methyl) in bicyclic lactones . This transformation is a cornerstone of complex terpene synthesis (e.g., eudesmanolides like Santonin) and steroid modification, enabling the conversion of inert C(sp³)–H bonds into reactive handles (hydroxyls, lactones, or ethers).

[1][2][3]

Executive Summary

The functionalization of angular methyl groups (often designated C1 or C10 depending on nomenclature, e.g., in eudesmane or steroid scaffolds) is a critical challenge in organic synthesis. These methyl groups are sterically hindered and chemically inert. This guide details two primary strategies to functionalize the C1-methyl group in bicyclic lactones:

  • Radical-Mediated 1,5-Hydrogen Atom Transfer (HAT): The "Suarez" and "Barton" methodologies, utilizing hypervalent iodine or nitrite photolysis to achieve remote functionalization via alkoxy radicals.

  • Transition-Metal Catalyzed C–H Activation: Palladium-catalyzed directed activation, a modern approach offering high regioselectivity under milder conditions.

These protocols are essential for diversifying natural product scaffolds (e.g., Santonin, Artemisinin derivatives) and late-stage drug candidates.

Strategic Analysis & Mechanistic Logic

The Challenge of Angular Methyl Functionalization

In bicyclic lactones (e.g., decalin systems), the angular methyl group is often positioned axially. Its functionalization requires a method that can distinguish this specific methyl group from other C–H bonds.[1]

  • Geometric Constraint: The C1-methyl is typically 1,3-diaxial to potential directing groups (hydroxyls or carbonyls).

  • The Solution (1,5-HAT): An oxygen-centered radical at C6 or C11 (eudesmane numbering) can abstract a hydrogen atom from the C1-methyl via a 6-membered transition state (1,5-HAT), a process governed by the proximity (< 2.7 Å) of the radical to the methyl hydrogens.

Pathway Comparison: Radical vs. Metal-Catalyzed

CH_Functionalization_Pathways cluster_0 Radical Pathway (Suarez/Barton) cluster_1 Pd-Catalyzed Pathway Start_Rad Alcohol Substrate (Proximal to Methyl) Oxidation Oxidation to Alkoxy Radical (O•) Start_Rad->Oxidation PhI(OAc)2 / I2 HAT 1,5-Hydrogen Atom Transfer (HAT) Oxidation->HAT Proximity Driven C_Radical Carbon Radical (•CH2) HAT->C_Radical Trapping Trapping (Iodine/NO) & Cyclization C_Radical->Trapping Product_Rad Ether/Lactone Bridge Trapping->Product_Rad Start_Pd Substrate with Directing Group (DG) Coordination Pd(II) Coordination to DG Start_Pd->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Ligand Assisted Palladacycle Five/Six-Membered Palladacycle CMD->Palladacycle Funct Oxidation to Pd(IV) & Reductive Elim. Palladacycle->Funct Oxidant (PhI(OAc)2) Product_Pd Acetoxylated/Arylated Methyl Funct->Product_Pd

Figure 1: Mechanistic divergence between radical-mediated (1,5-HAT) and Pd-catalyzed C–H functionalization pathways.

Detailed Experimental Protocols

Protocol A: Hypervalent Iodine-Mediated (Suarez) Functionalization

Objective: Conversion of a proximal alcohol to a cyclic ether or lactone via the C1-methyl group. This is the "Gold Standard" for angular methyl functionalization.

Mechanism: The reaction generates a hypoiodite intermediate (R-OI), which undergoes homolysis to an alkoxy radical. This radical abstracts a hydrogen from the spatially accessible C1-methyl (1,5-HAT), forming a carbon radical that is iodinated and subsequently cyclized.

Materials
  • Substrate: Bicyclic lactone with a free hydroxyl group (typically at C6 or C11) spatially close to the C1-methyl.

  • Reagent: (Diacetoxyiodo)benzene (PIDA) or (DAIB).

  • Oxidant/Source: Iodine (

    
    ).
    
  • Solvent: Cyclohexane or Dichloromethane (DCM).

  • Light Source: 250W Tungsten lamp or visible LED (for radical initiation).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 equiv, e.g., 0.5 mmol) in anhydrous cyclohexane (0.1 M concentration). Note: Cyclohexane is preferred to minimize solvent H-abstraction.

  • Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) and Iodine (

    
    ) (1.0 equiv). The solution will turn dark purple/brown.
    
  • Irradiation: Irradiate the reaction mixture with a visible light source (250W tungsten lamp) at room temperature (25–30 °C). Stir vigorously.

    • Critical Checkpoint: The color of iodine should fade to yellow/orange over 1–4 hours, indicating the consumption of iodine and formation of the alkyl iodide intermediate.

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Outcome: The product is typically a cyclic ether (tetrahydrofuran ring fused to the bicyclic system). To obtain the lactone , a subsequent oxidation step (Jones oxidation or

    
    ) is required.
    

Table 1: Optimization Parameters for Suarez Reaction

Parameter Standard Condition Optimization for Stubborn Substrates

| Solvent | Cyclohexane (0.1 M) |


 or Benzene (if solubility issues arise) |
| Iodine Source  | 

(1.0 equiv) | NIS (N-iodosuccinimide) can be milder | | Promoter | PIDA (1.5 equiv) | PIFA (Bis(trifluoroacetoxy)iodo)benzene (more reactive) | | Temperature | 25 °C (Light) | Reflux (80 °C) if thermal initiation is required |
Protocol B: Palladium-Catalyzed Directed C(sp³)–H Acetoxylation

Objective: Direct installation of an acetoxy group (-OAc) onto the C1-methyl group, utilizing a directing group (DG) such as an oxime or amide.

Mechanism: A Pd(II) catalyst coordinates to the DG and activates the C1-methyl C–H bond via Concerted Metalation-Deprotonation (CMD), forming a palladacycle. Oxidation to Pd(IV) followed by reductive elimination installs the acetoxy group.

Materials
  • Substrate: Bicyclic lactone with a directing group (e.g., O-methyl oxime at C1-adjacent ketone).

  • Catalyst:

    
     (10 mol%).
    
  • Oxidant:

    
     (2.0 equiv).
    
  • Solvent: Acetic Acid (AcOH) / Acetic Anhydride (

    
    ) (1:1).
    
  • Additives: Sodium Acetate (NaOAc) or Silver Acetate (AgOAc).

Step-by-Step Procedure
  • Setup: In a sealed tube (15 mL), combine substrate (0.2 mmol),

    
     (4.5 mg, 0.02 mmol), and 
    
    
    
    (129 mg, 0.4 mmol).
  • Solvent: Add a mixture of AcOH/Ac_2O (1:1, 2 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12–24 hours.

    • Note: The high temperature is necessary to overcome the activation energy of the primary C(sp³)–H bond.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Dilute with DCM and wash with saturated

    
     (careful: gas evolution) to neutralize the acid.
    
  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

  • DG Removal: If the directing group is not part of the final target, hydrolyze the oxime/amide using standard conditions (e.g.,

    
     or acid hydrolysis) to recover the ketone.
    

Troubleshooting & Critical Controls

Regioselectivity Issues (Methyl vs. Methylene)

A common failure mode is the activation of a competing methylene (


) group instead of the methyl.
  • Suarez Protocol: Selectivity is dictated by the transition state geometry. The 1,5-HAT is highly favored over 1,6-HAT. Ensure the alcohol is axially oriented to be in proximity to the angular methyl. If the alcohol is equatorial, the reaction will likely fail or activate a different position.

  • Pd-Catalysis: Recent work by Maiti et al. (2023) has shown that specific ligands can switch selectivity from methyl to methylene. To ensure methyl activation, use standard bidentate ligands or no ligand (acetate assisted) which generally favors the sterically accessible primary methyl C–H bonds over secondary methylene C–H bonds.

Substrate Decomposition
  • Lactone Ring Stability: Bicyclic lactones can be sensitive to strong bases. Both protocols above are relatively acidic or neutral. Avoid strong alkoxide bases (e.g.,

    
    ) which can open the lactone ring.
    
  • Radical Scavenging: Oxygen is a radical scavenger. For Protocol A, ensure the reaction is not vigorously degassed (iodine radical reactions often tolerate air), but if initiation fails, try an inert atmosphere (

    
    ).
    

References

  • Suarez, E., et al. (1989). "Hypervalent organoiodine reagents in the transannular functionalisation of medium-sized lactams." Journal of the Chemical Society, Chemical Communications.[2] Link

  • Maiti, D., et al. (2023). "Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity."[3] Nature Chemistry, 15, 1626–1635.[1] Link

  • Yu, J.-Q., et al. (2010). "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Accounts of Chemical Research, 45(6), 785–795. Link

  • Dohi, T., & Kita, Y. (2007). "Direct Lactone Formation by Using Hypervalent Iodine(III) Reagents." Organic Letters, 9(16), 3129–3132. Link

  • Hartwig, J. F., et al. (2024). "Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution." ACS Central Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the lactonization of cyclohexane derivatives

Welcome to the Technical Support Center for Cyclohexane Derivative Lactonization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical yield-limiting factors in both...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclohexane Derivative Lactonization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical yield-limiting factors in both Baeyer-Villiger oxidations (BVO) and halolactonizations.

Rather than simply listing reaction conditions, this guide emphasizes the causality behind experimental choices. By understanding the mechanistic pathways—such as why over-oxidation occurs or how background uncatalyzed reactions ruin enantioselectivity—you can build self-validating protocols that ensure reproducible, high-yield lactonization.

FAQ 1: Baeyer-Villiger Oxidation (BVO) Yields

Q: My Baeyer-Villiger oxidation of cyclohexanone to


-caprolactone suffers from low yields (40-50%), and I am isolating a significant amount of heavy byproducts. What is causing this, and how can I fix it? 

The Causality: The heavy byproducts you are observing are almost certainly oligo(


-caprolactone) (OCL)[1]. In traditional BVO utilizing strong peracids (like peracetic acid) or mCPBA, the reaction environment becomes highly acidic. 

-caprolactone is highly susceptible to acid-catalyzed ring-opening polymerization (ROP)[1]. Once the lactone is formed, the acidic byproducts act as initiators, driving the equilibrium toward oligomerization and drastically reducing your monomer yield.

The Solution: To improve the yield of the monomeric lactone, you must decouple the oxidation step from the acidic ring-opening pathway. This is achieved by moving to heterogeneous, non-metallic catalytic systems or utilizing controlled in situ peracid generation.

  • Solvent-Free N-Doped Carbon Nanotubes (NCNTs): Using NCNTs with dioxygen (O2) and benzaldehyde as a co-oxidant provides a highly efficient, solvent-free environment that suppresses oligomerization, yielding high specific activity[2].

  • Enzymatic Perhydrolase CLEA: If working in aqueous media, immobilized perhydrolase cross-linked enzyme aggregates (CLEAs) can generate peracetic acid in situ at a controlled pH (pH 6), preventing the acidic spikes that cause ROP, pushing caprolactone yields above 63%[3].

BVO_Pathway Cyclohexanone Cyclohexanone Criegee Criegee Intermediate Cyclohexanone->Criegee Nucleophilic Attack Caprolactone ε-Caprolactone (Target Monomer) Criegee->Caprolactone Alkyl Migration Oligomers Oligo(ε-caprolactone) (Yield-Limiting Byproduct) Caprolactone->Oligomers Ring-Opening (Acidic Conditions) Oxidant Oxidant (H2O2 / Peracid) Oxidant->Criegee Catalyst Catalyst (NCNTs / Sn-Beta) Catalyst->Criegee

Mechanistic pathway of Baeyer-Villiger oxidation highlighting the oligomerization side-reaction.

FAQ 2: Enantioselective Iodolactonization

Q: When performing iodolactonization on cyclohexene carboxylic acid derivatives, my enantiomeric excess (ee) is plateauing at 60%, and overall yields are poor. How can I optimize this?

The Causality: Poor enantioselectivity in halolactonizations is typically caused by a competing, uncatalyzed background reaction. If the iodine source (e.g.,


) is too electrophilic, it will activate the alkene independently of your chiral catalyst, leading to a racemic mixture. Furthermore, poor regiocontrol (5-exo vs. 6-endo cyclization) reduces the yield of the desired bicyclic lactone.

The Solution: You must suppress the background reaction by using a milder halogenating agent and a bifunctional catalyst that simultaneously activates the electrophile and directs the nucleophile. BINOL-derived bifunctional catalysts paired with N-iodosuccinimide (NIS) are the gold standard here[4]. The catalyst hydrogen-bonds to the carboxylic acid while sterically shielding one face of the transient iodonium ion, forcing a highly enantioselective exo-cyclization[4].

Iodolactonization_Logic Substrate Cyclohexene Carboxylic Acid Iodonium Iodonium Ion Intermediate Substrate->Iodonium Activation Product Chiral Bicyclic Iodolactone Iodonium->Product Exo-Cyclization NIS NIS (Mild Iodine) NIS->Iodonium BINOL BINOL Bifunctional Catalyst BINOL->Iodonium Asymmetric Induction

Bifunctional catalyst-directed enantioselective iodolactonization of cyclohexene derivatives.

FAQ 3: Direct C-H Lactonization

Q: I am trying to synthesize


-lactones directly from unactivated cyclohexane carboxylic acids via C-H oxidation. The conversion is extremely low. What catalytic system should I use? 

The Causality: Cleaving strong, nonactivated secondary C-H bonds (BDE > 100 kcal/mol) requires a highly electrophilic hypervalent metal-oxo species. Traditional catalysts undergo immolative self-oxidation before they can functionalize the substrate[5].

The Solution: Utilize sterically congested chiral Manganese (Mn) catalysts, such as Mn(CF3bpeb), with


 as the oxidant. The steric congestion protects the catalyst from self-oxidation while creating a highly specific chiral pocket that enables site- and enantioselective 

-lactonization at secondary C-H bonds, achieving yields up to 96% and >99.9% ee[5].

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Cyclohexanone BVO

Catalyst SystemOxidantSolventYield / ConversionKey AdvantageReference
N-Doped Carbon Nanotubes (NCNTs)

/ Benzaldehyde
Solvent-Free~10% yield (Continuous)Extremely high specific activity (2964 mmol/g/h); no metal leaching.[2]
[MIMPS]3PW12O40 (Polyoxometalate)

(30%)
Cyclohexane93.2% YieldHigh selectivity (99.7%); catalyst precipitates for easy recovery.[6]
Perhydrolase CLEA

/ EGDA
Aqueous (pH 6)63% YieldSuppresses oligomerization via controlled in situ peracid generation.[3]

Table 2: Optimization Parameters for Enantioselective Halolactonization

CatalystHalogen SourceSolvent SystemTempYieldEnantiomeric Excess (ee)Reference
BINOL-derived (16) TBCO (Bromine)PhMe /

(2:1)
-50 °C>85%Up to 95:5 er[4]
BINOL-derived (20) NIS (Iodine)PhMe /

(2:1)
-20 °C>90%Up to 95:5 er[4]

Standardized Experimental Methodologies

To ensure a self-validating system , always run a parallel blank reaction (omitting the catalyst) for both protocols. If the blank shows >5% conversion, your background reaction is too fast, and you must lower the temperature or change the oxidant/halogen source.

Protocol 1: Solvent-Free BVO of Cyclohexanone using NCNTs[2]

This protocol utilizes nanocarbons to prevent metal contamination and suppress ring-opening.

  • Preparation: Dry the N-doped carbon nanotubes (NCNTs) under vacuum at 120 °C for 2 hours to remove adsorbed moisture.

  • Reaction Setup: In a high-pressure stainless steel reactor, add 5.43 mol of cyclohexanone and 1.36 mol of benzaldehyde (co-oxidant).

  • Catalyst Addition: Add 195 mg of the dried NCNT catalyst. Do not add any solvent.

  • Pressurization: Purge the reactor three times with

    
    , then pressurize the system to 1 MPa with 
    
    
    
    .
  • Reaction: Stir the mixture at 1500 rpm and heat to 40 °C. Maintain these conditions for 8 hours.

  • Workup & Validation: Depressurize the reactor slowly. Centrifuge the mixture to recover the NCNTs. Analyze the supernatant via GC-FID (using an internal standard like decane) to validate the conversion of cyclohexanone and the selective yield of

    
    -caprolactone.
    
Protocol 2: Enantioselective Iodolactonization of Cyclohexene Derivatives[4]

This protocol relies on precise temperature control to maximize the stereodirecting effects of the BINOL catalyst.

  • Solvent Preparation: Prepare a 2:1 mixture of anhydrous Toluene (PhMe) and Dichloromethane (

    
    ). Degas via sparging with Argon for 15 minutes.
    
  • Substrate & Catalyst Loading: In an oven-dried Schlenk flask under Argon, dissolve 0.1 mmol of the cyclohexene carboxylic acid substrate and 10 mol % of the BINOL-derived bifunctional catalyst (e.g., Catalyst 20) in 2.0 mL of the solvent mixture.

  • Cooling: Submerge the flask in a cryocooler or dry ice/acetone bath and allow it to equilibrate to -20 °C for 15 minutes.

  • Initiation: Add 1.2 equivalents of N-Iodosuccinimide (NIS) in one portion. Wrap the flask in aluminum foil to exclude light (preventing radical background reactions).

  • Monitoring: Stir at -20 °C. Monitor the reaction via TLC until the starting material is consumed (typically 12-24 hours).

  • Quenching & Isolation: Quench the reaction cold by adding 2 mL of saturated aqueous

    
     to destroy unreacted NIS. Extract with 
    
    
    
    , dry over
    
    
    , and purify via flash column chromatography. Determine ee via chiral HPLC.

References

  • Baeyer-Villiger Oxidation of Cyclohexanone in Aqueous Medium with In Situ Generation of Peracid Catalyzed by Perhydrolase CLEA Source: Lund University URL:[Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant Source: MDPI (Molecules) URL:[Link]

  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers Source: NIH / PMC (Materials) URL:[Link]

  • Solvent-Free Production of ε-Caprolactone from Oxidation of Cyclohexanone Catalyzed by Nitrogen-Doped Carbon Nanotubes Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds Source: NIH / PMC (JACS) URL:[Link]

  • Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications Source: NIH / PMC (JOC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5). It addresses the specific physicochemical challenges of pu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5). It addresses the specific physicochemical challenges of purifying low-melting bridged lactones.

[1]

Executive Summary

This guide provides troubleshooting protocols for the recrystallization of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one . This compound is a bridged bicyclic lactone, often used as a scaffold in bioisostere design and terpene synthesis.[1] Its purification is complicated by its relatively low melting point (~64 °C) and hydrolytic sensitivity. Users typically encounter issues with "oiling out" (phase separation before crystallization) and hydrolysis during aqueous workups.

Part 1: Physical Properties & Solubility Profile[1]

Before initiating purification, verify your crude material against these baseline metrics to determine the extent of purification required.

Table 1: Physicochemical Specification

PropertyValueCritical Note
CAS Number 59498-98-5Verify identity via NMR if CAS is ambiguous in older literature.
Molecular Formula C₈H₁₂O₂Bridged lactone structure.
Melting Point 64 – 66 °CCritical: Low MP increases risk of oiling out in high-BP solvents.[1]
Boiling Point ~122–142 °CDo not overheat during drying; sublimation may occur under high vacuum.
Solubility (Good) Ethyl Acetate, DCM, EthanolSoluble in most polar organic solvents.[1]
Solubility (Poor) n-Hexane, n-Heptane, Water (Cold)Use these as anti-solvents.[1]

Part 2: Standard Operating Procedure (SOP)

Recommended Solvent System: Ethyl Acetate / n-Heptane

For this specific lactone, a two-solvent system is superior to single-solvent recrystallization due to the steep solubility curve required for low-melting solids.[1]

Workflow Diagram: The following logic flow illustrates the critical decision points during the recrystallization process.

RecrystallizationWorkflow Start Crude 1-methyl-2-oxabicyclo[2.2.2]octan-3-one Dissolve Dissolve in min. Ethyl Acetate @ 45-50°C (Do NOT Boil) Start->Dissolve Filter Hot Filtration (if insolubles present) Dissolve->Filter AntiSolvent Add warm n-Heptane dropwise until persistent cloudiness Filter->AntiSolvent Clear Add 1-2 drops Ethyl Acetate to clear solution AntiSolvent->Clear Cool Slow Cooling to RT (Avoid shock cooling) Clear->Cool Decision Did crystals form? Cool->Decision Success Filter & Wash with cold Heptane Decision->Success Yes Oiling Product Oiled Out Decision->Oiling No (Liquid Phase Separated) Oiling->Dissolve Re-heat & add more solvent

Figure 1: Optimized recrystallization workflow for low-melting lactones to prevent oiling out.

Part 3: Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the temperature of the solution drops below the phase separation limit (solubility limit) while still being above the melting point of the solute (64 °C). Corrective Action:

  • Lower the Saturation Temperature: You are likely using too little solvent, requiring a high temperature to keep it dissolved. Add more Ethyl Acetate to lower the saturation point below 60 °C.

  • Seed Crystallization: Once the solution is at room temperature and slightly turbid, add a single seed crystal of pure material. This provides a nucleation template, bypassing the amorphous liquid phase.

  • Trituration: If the oil persists, decant the mother liquor and scratch the oil with a glass rod in the presence of cold n-Heptane. This mechanical stress can induce lattice formation.

Q2: Can I use Ethanol or Water for recrystallization?

Analysis:

  • Ethanol: Possible, but not recommended as a primary solvent.[1] The boiling point of ethanol (78 °C) is higher than the melting point of the compound (64 °C). If you heat to reflux, the compound will melt into an oil before dissolving, making it difficult to gauge saturation.[1]

  • Water: Strictly Avoid. While some lactones are stable, 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is prone to hydrolysis, especially under heat and acidic/basic conditions, opening the lactone ring to form the corresponding hydroxy-acid (1-hydroxy-4-methylcyclohexane-1-acetic acid derivative).[1]

  • Recommendation: Stick to aprotic solvents like Ethyl Acetate/Heptane or Dichloromethane/Hexane to preserve the lactone ring integrity.

Q3: My yield is low (<50%). Where is the product?

Diagnosis: The compound is likely too soluble in the mother liquor or was lost during the wash step. Corrective Action:

  • Check the Anti-Solvent Ratio: Ensure you added enough n-Heptane. The final ratio should be approximately 1:3 or 1:4 (EtOAc:Heptane).

  • Wash Protocol: The lactone is soluble in organic solvents. If you wash the filter cake with room temperature solvent, you will redissolve the product. Always use ice-cold n-Heptane (0 °C) for the wash step.[1]

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume and cool to -20 °C to harvest a second crop of crystals.

Q4: There are colored impurities that won't remove.

Protocol:

  • Dissolve the crude solid in Ethyl Acetate.

  • Add Activated Charcoal (1-2% w/w) .

  • Stir gently at 40 °C for 15 minutes. Note: Do not boil.

  • Filter through a Celite® pad to remove the charcoal.

  • Proceed with the n-Heptane addition as described in the SOP.

Part 4: Mechanistic Insight

Why this works: The purification relies on the lattice energy differential . Impurities (such as unreacted dienes from the Diels-Alder synthesis or ring-opened hydroxy acids) disrupt the specific crystal packing of the bicyclic [2.2.2] system. By slowly growing the crystals from a biphasic solvent system, the thermodynamically stable lactone lattice excludes these structurally dissimilar impurities.

Impurity Rejection Diagram:

ImpurityExclusion Lactone Lactone (Target) Crystal Crystal Lattice Lactone->Crystal Fits (Geometric Match) Impurity Impurity (Linear) Impurity->Crystal Rejected (Steric Clash) Solution Mother Liquor Impurity->Solution Remains Soluble

Figure 2: Mechanism of impurity exclusion during crystallization. The rigid bicyclic framework of the lactone prevents the inclusion of flexible linear impurities.

References

  • LookChem. (n.d.). 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Properties and CAS Data. Retrieved March 6, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. Retrieved March 6, 2026, from [Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Troubleshooting. UMass Organic Chemistry Labs. Retrieved March 6, 2026, from [Link][1]

Sources

Troubleshooting

Synthesis Support Center: Mitigating Unwanted Ring-Opening Side Reactions

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of strained heterocyclic intermediates—most notably epoxides,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of strained heterocyclic intermediates—most notably epoxides, aziridines, and oxetanes. Unwanted ring-opening side reactions (such as the formation of diols, amino alcohols, or polymeric byproducts) can decimate your reaction yields and severely complicate downstream purification.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind these side reactions and provide field-proven, self-validating protocols to stabilize your intermediates.

FAQ 1: Why do my epoxides and aziridines spontaneously ring-open, while oxetanes remain stable?

The Causality: It is a common misconception that ring strain energy (RSE) is the sole driver of ring-opening reactions. While three-membered rings like epoxides and aziridines possess high RSE, four-membered oxetanes possess nearly identical strain energy yet are significantly more stable[1].

The true culprit is the combination of strain release and bond delocalization [1]. In three-membered rings, the C-X bonds possess higher p-character, leading to pronounced bond delocalization. This delocalization dramatically lowers the activation barrier for nucleophilic attack. For instance, the anionic ring-opening rate for an epoxide is approximately


 times greater than that of an oxetane, despite only a marginal 2.4 kcal/mol difference in strain release energy[1].

Quantitative Data: Thermodynamic vs. Kinetic Reactivity

HeterocycleRing SizeApprox. Ring Strain Energy (kcal/mol)Relative Nucleophilic Ring-Opening RatePrimary Mitigation Strategy
Epoxide (Oxirane) 3~27.2

Buffer acidic byproducts; maintain strictly aprotic conditions[2].
Aziridine 3~26.8

Utilize electron-withdrawing N-protecting groups (e.g., Ts, Boc).
Oxetane 4~25.51 (Baseline)Generally biostable; avoid strong Lewis acids.
Azetidine 4~25.11 (Baseline)Highly stable; requires forcing conditions to open[1].
FAQ 2: How do my reaction conditions trigger these side reactions?

Acidic Environments (The SN1/SN2 Accelerant): In the presence of Brønsted or Lewis acids, the heteroatom (oxygen or nitrogen) becomes protonated or coordinated. This creates a superior leaving group and withdraws electron density from the adjacent carbons. Even weak nucleophiles—like residual moisture or the conjugate base of your oxidant—will rapidly attack the activated ring, forming diols or esters[2]. In large-scale drug development, these dimeric or ring-opened impurities can completely derail crystallization processes[3].

Basic/Nucleophilic Environments (The SN2 Pathway): Under basic conditions, ring-opening is driven purely by the strength of the nucleophile and steric accessibility. If your reaction requires a base, using a highly nucleophilic base will result in direct SN2 attack on the less hindered carbon of the strained ring.

The Solution: Switch to sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) and employ aprotic solvents to minimize solvolysis[2].

Troubleshooting Workflow: Identifying the Point of Failure

Before altering your synthesis, you must identify when the ring-opening is occurring. Use the following decision matrix to isolate the variable.

TroubleshootingWorkflow Start Unwanted Ring-Opening Detected (e.g., Diols formed) Analyze Analyze Reaction Environment Start->Analyze Acidic Acidic Conditions (Brønsted/Lewis Acids) Analyze->Acidic pH < 7 Basic Basic/Nucleophilic Conditions Analyze->Basic pH > 7 Purification Degradation during Purification Analyze->Purification Post-Reaction SolAcid Add Mild Buffer (NaHCO3) or Pyridine Derivatives Acidic->SolAcid Prevents SN1/SN2 protonation SolBasic Use Sterically Hindered Base (e.g., DIPEA) or Lower Temp Basic->SolBasic Reduces nucleophilic attack SolPurif Pre-treat Silica Gel with 1% Triethylamine Purification->SolPurif Neutralizes acidic silanol groups

Decision tree for identifying and mitigating ring-opening side reactions based on reaction environment.

Standard Operating Procedure: Buffered m-CPBA Epoxidation

One of the most common points of failure is the synthesis of epoxides using meta-chloroperoxybenzoic acid (m-CPBA). The byproduct, meta-chlorobenzoic acid, is acidic enough to catalyze the ring-opening of the newly formed epoxide into a 1,2-diol[2].

The following self-validating protocol utilizes a biphasic buffering system to neutralize the acid immediately upon formation, preserving the integrity of the epoxide[4].

Materials Required:

  • Alkene substrate

  • m-CPBA (purified, ~70-75% active)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (

    
    ) - Solid
    
  • Saturated aqueous Sodium Sulfite (

    
    )
    

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the alkene substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer[4].

    • Causality: Anhydrous conditions are critical; water acts as a potent nucleophile if the epoxide becomes protonated[2].

  • In-Situ Buffering: Add 1.5 to 2.0 equivalents of solid

    
     directly to the reaction mixture.
    
    • Causality: The solid

      
       acts as an insoluble buffer. It neutralizes the m-chlorobenzoic acid byproduct as it forms, preventing the pH from dropping, without dissolving and acting as a nucleophile itself. Soluble buffers like pyridine or 3-cyanopyridine can also be substituted[2].
      
  • Kinetic Control (Cooling): Cool the suspension to 0 °C using an ice bath[4].

    • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier of the ring-opening side reaction.

  • Oxidant Addition: Add m-CPBA (1.1–1.2 eq) portion-wise over 30 minutes to the stirred solution[4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor strictly via Thin Layer Chromatography (TLC)[4].

    • Self-Validation: Terminate the reaction immediately upon consumption of the starting material. Prolonged exposure increases the statistical probability of ring-opening.

  • Quenching: Quench the reaction by adding saturated aqueous

    
    [4].
    
    • Causality: This safely reduces any unreacted peroxide, preventing explosive hazards during concentration and further unwanted oxidation.

  • Workup: Separate the organic layer and wash sequentially with saturated aqueous

    
     and brine[4]. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification Safeguard: If purifying via flash column chromatography, pre-treat the silica gel by flushing the column with your eluent containing 1% Triethylamine (TEA)[4].

    • Causality: Silica gel surfaces are inherently acidic due to silanol groups. Neutralizing the silica neutralizes the acidic surface, preventing acid-catalyzed epoxide ring-opening directly on the column[4].

References
  • [3] Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development | Source: MDPI | URL: [Link]

  • [1] Title: Beyond Strain Release: Delocalization-Enabled Organic Reactivity | Source: PMC (National Institutes of Health) | URL:[Link]

Sources

Optimization

Optimizing catalyst loading for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one polymerization

Executive Summary & Chemical Context Monomer Profile: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bridged bicyclic lactone. Unlike simple lactones (e.g., -caprolactone), this monomer possesses significant ring strain (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Monomer Profile: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bridged bicyclic lactone. Unlike simple lactones (e.g.,


-caprolactone), this monomer possesses significant ring strain (

22 kcal/mol) driven by the bridged [2.2.2] system. However, the 1-methyl substituent at the bridgehead introduces unique steric challenges that differentiate it from the parent 2-oxabicyclo[2.2.2]octan-3-one.

The Core Challenge: The polymerization is thermodynamically favorable due to strain release but kinetically sensitive. The steric bulk near the acyl-oxygen bond (the cleavage site) necessitates precise catalyst optimization. Over-loading the catalyst does not linearly increase rate; instead, it often triggers intramolecular transesterification (backbiting), leading to cyclic oligomers rather than high-


 linear polyesters.

Catalyst Selection & Loading Strategy

Decision Matrix: Selecting Your Catalyst System

Before optimizing loading, ensure you are using the correct mechanistic class for your target molecular weight (MW) and dispersity (Đ).

CatalystSelection Start Target Application Bio Biomedical / Drug Delivery (Trace Metal Concern) Start->Bio Ind Materials / Industrial (High Mw, Robustness) Start->Ind TBD Organocatalyst: TBD (Fast, High Transesterification Risk) Bio->TBD Fast ROP Acid Organocatalyst: DPP or TfOH (Slower, Controlled) Bio->Acid Metal-Free Zn Zn-Complexes (BDI) (Biocompatible, Controlled) Bio->Zn Controlled Sn Sn(Oct)2 (Industry Standard, Robust) Ind->Sn High Mw Rec1 Start Loading: 0.5 - 1.0 mol% Watch for: Discoloration TBD->Rec1 Rec2 Start Loading: 0.05 - 0.2 mol% Watch for: Rate vs. PDI trade-off Sn->Rec2

Figure 1: Catalyst selection logic based on application requirements. Note the significantly lower loading recommendation for metal catalysts compared to organocatalysts.

Optimization Protocol

Baseline Loading:

  • Organometallics (Sn(Oct)

    
    , Al(OiPr)
    
    
    
    ):
    Start at 0.1 mol% relative to monomer ([M]/[C] = 1000:1).
  • Organocatalysts (TBD, DBU): Start at 0.5 mol% ([M]/[C] = 200:1).

The "Steric Brake" Effect: The 1-methyl group hinders the approach of the active chain end to the monomer.

  • Observation: If you increase catalyst loading >1.0 mol% to compensate for slow kinetics, you will likely observe a decrease in molecular weight control.

  • Mechanism:[1][2] High catalyst concentration increases the probability of the active chain end attacking existing polymer chains (transesterification) rather than the sterically hindered monomer.

Troubleshooting Guide (FAQ)

Category A: Kinetics & Conversion[3]

Q1: The reaction stalls at ~80% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: You have likely hit the Ceiling Temperature (

    
    ) .
    
  • Explanation: Bridged lactones have a polymerization-depolymerization equilibrium. The 1-methyl substituent likely lowers the

    
     compared to the un-substituted parent (which has a 
    
    
    
    often >200°C, but substituents destabilize the polymer).
  • Fix: Lower the reaction temperature. If running at 110°C, drop to 60°C or 80°C. Do not add more catalyst; this only accelerates the equilibrium (depolymerization).

Q2: I see an induction period of 2-3 hours before viscosity increases.

  • Diagnosis: Impurity scavenging.

  • Explanation: The bridged lactone is sensitive to moisture. The catalyst is being consumed to neutralize trace water or acid in the monomer before polymerization begins.

  • Fix:

    • Dry monomer over CaH

      
       and sublime/distill under vacuum.
      
    • Check the "Monomer Quality" protocol below.

Category B: Molecular Weight & Architecture

Q3: My GPC traces show a bimodal distribution or high PDI (>1.5).

  • Diagnosis: Intermolecular Transesterification.

  • Explanation: The active chain end is attacking other polymer chains. This is common with TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) at high loadings.

  • Fix:

    • Switch to a less aggressive catalyst (e.g., DBU or a thiourea-based system).

    • Reduce Catalyst Loading: Drop from 1.0 mol% to 0.2 mol%.

    • Stop Early: Quench the reaction at 80-90% conversion. PDI broadens significantly near 100% conversion.

Q4: The polymer is discolored (yellow/brown).

  • Diagnosis: Catalyst degradation or oxidation.

  • Explanation: Organocatalysts like TBD can degrade at high temperatures (>100°C) or oxidize if the environment isn't strictly anaerobic.

  • Fix: Ensure strict Schlenk line techniques (Ar/N

    
     atmosphere). Reduce temperature to <80°C.
    

Experimental Protocol: The "Self-Validating" Workflow

This protocol includes built-in checkpoints to prevent wasted batches.

Reagents:

  • Monomer: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (Sublimed/Dried).

  • Initiator: Benzyl Alcohol (BnOH) (Distilled from CaH

    
    ).
    
  • Catalyst: Sn(Oct)

    
     (0.1 M solution in dry Toluene).
    
  • Solvent: Toluene (if solution ROP) or Bulk (melt).

Step-by-Step Procedure
StepActionCheckpoint (Self-Validation)
1 Monomer Prep: Load monomer (1.0 g, ~7.9 mmol) into a flame-dried Schlenk tube under Argon.Visual: Monomer must be a white crystalline solid. If oily, re-sublime.
2 Initiator Addition: Add BnOH based on target

. For

= 10k, use [M]/[I] = 80.
Calc: Ensure micropipette accuracy.
3 Catalyst Injection: Add Sn(Oct)

solution.[3] Target 0.2 mol% (approx 15 µmol).
Ratio: [M]/[I]/[C] = 500 : 1 : 0.2
4 Polymerization: Immerse in oil bath at 80°C . Stirring is critical.Kinetic Check: Take an aliquot at 30 mins. Run crude NMR.
5 Monitoring: Calculate conversion via

H NMR.
Stop if conversion >90% to preserve narrow PDI.
6 Quenching: Add wet chloroform or benzoic acid solution.Viscosity should drop slightly (loss of chain-end association).
7 Purification: Precipitate into cold Methanol.Result: White fibrous solid.
Mechanism Visualization: Coordination-Insertion[5]

The following diagram illustrates why the metal catalyst (Sn) is often preferred over anionic nucleophiles for this sterically hindered monomer. The coordination activates the carbonyl while controlling the approach.

Mechanism Sn_Complex Sn-Alkoxide Complex Coordination 1. Coordination (Carbonyl binds to Sn) Sn_Complex->Coordination Insertion 2. Insertion (Alkoxide attacks Carbonyl) Coordination->Insertion RingOpen 3. Ring Opening (Acyl-Oxygen Cleavage) Insertion->RingOpen Sterics Steric Check: 1-Methyl group hinders backside attack Sterics->Insertion Slows rate

Figure 2: Coordination-Insertion mechanism. The Sn center coordinates the carbonyl oxygen, activating it for nucleophilic attack by the alkoxide ligand, minimizing steric penalties.

References

  • Zhou, T., et al. (2022).[4] "Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters." Chinese Journal of Polymer Science, 40, 1173–1182.[4] Link

    • Context: Primary reference for the parent [2.2.2] system ROP conditions and stereochemical effects.
  • Weng, C., et al. (2025).[5] "Anionic Ring‐Opening Polymerization of 2‐oxabicyclo[2.1.1]hexan‐3‐One: Manipulating Topology and Conformation." ChemSusChem.[5] Link

    • Context: Discusses catalyst loading effects (low vs. high)
  • Olsen, P., et al. (2022). "Universal and highly efficient ring-opening polymerization of lactones catalyzed by a simple guanidine." Polymer Chemistry. Link

    • Context: Comparison of organocatalysts (TBD) vs.
  • PubChem. "2-Oxabicyclo[2.2.2]octan-3-one Compound Summary."[6] Link

    • Context: Physical properties and structural data for the parent monomer.[1][2][5]

Sources

Troubleshooting

Advanced Technical Support Center: Minimizing Moisture Sensitivity in Bicyclic Lactone Storage

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields or degraded intermediates when working with highly strained bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields or degraded intermediates when working with highly strained bicyclic lactones (e.g., Corey lactones, cyclobutane-fused lactones, and norcamphor-derived monomers). The root cause is almost universally inadequate moisture management.

This guide provides an authoritative, causality-driven framework for understanding, troubleshooting, and preventing moisture-induced degradation of bicyclic lactones.

Mechanistic Insights: The Causality of Degradation

Bicyclic lactones possess inherent ring strain (an enthalpic driving force) that makes them highly susceptible to . Depending on the microenvironment, hydrolysis proceeds via specific mechanisms:

  • Acidic Microenvironments: Favor the AAC2 (Acid-Catalyzed Bimolecular) mechanism. Protonation of the carbonyl oxygen increases its electrophilicity, facilitating the attack of water molecules[1].

  • Alkaline Microenvironments: Favor the BAC2 (Base-Catalyzed Bimolecular) mechanism, where ambient hydroxide ions directly attack the carbonyl carbon[1].

Because bicyclic lactones often have constrained geometries, the entropy of hydrolysis is less favorable than that of straight-chain esters; however, the release of ring strain drives the reaction forward, leading to the 2 if moisture is not strictly excluded[2].

G Lactone Bicyclic Lactone (High Ring Strain) Intermediate Tetrahedral Intermediate (AAC2 / BAC2) Lactone->Intermediate + H2O Moisture H2O Exposure (Nucleophilic Attack) Moisture->Intermediate Catalysis (Acid/Base) Product Hydroxy Acid (Ring-Opened Degradant) Intermediate->Product Ring Cleavage

Mechanism of moisture-induced bicyclic lactone ring-opening.

Troubleshooting & FAQs

Q1: My bicyclic lactone NMR shows unexpected peaks corresponding to a hydroxy acid. How did moisture compromise my sample during storage? A: Even ambient humidity can penetrate standard polyethylene vials over time. When water molecules permeate the container, they act as both reactant and catalyst via 1[1]. If stored at room temperature, the thermal energy overcomes the activation barrier for the BAC2/AAC2 pathways. This is why3 or -20°C under an inert atmosphere is mandatory[3].

Q2: Can I recover my degraded bicyclic lactone once it has hydrolyzed? A: Yes, but it requires a self-validating chemical dehydration protocol. You cannot simply "dry" the sample under vacuum because the water has chemically reacted to form a hydroxy acid[2]. You must perform a relactonization (e.g., using a Dean-Stark apparatus with catalytic acid, or coupling reagents like DCC/DMAP) to re-close the ring, followed by strict anhydrous purification.

Q3: We use Moisture Barrier Bags (MBBs). Why are we still seeing degradation? A: MBBs are only effective if they are part of a complete system. If the internal Humidity Indicator Card (HIC) reads >10% RH, the4[4]. Furthermore, opening the MBB while the vial is cold causes immediate condensation of atmospheric moisture onto the vial walls and cap threads. Always allow the sealed MBB to equilibrate to room temperature before opening.

Quantitative Data: Moisture Impact on Lactone Stability

The following table summarizes the relationship between environmental conditions and the stability of typical strained bicyclic lactones.

Storage ConditionRelative Humidity (RH)TemperatureEst. Half-Life (t½)Mechanism of Degradation
Ambient Benchtop40 - 60%25°C3 - 7 DaysAmbient Hydrolysis (Mixed)
Standard Fridge60 - 80% (Internal)4°C2 - 4 WeeksAAC2 / BAC2
Desiccator (Silica)< 10%25°C6 - 12 MonthsTrace Moisture Nucleophilic Attack
MBB + Argon + HIC< 5%-20°C> 2 YearsNegligible

Experimental Protocols: Self-Validating Storage and Handling

To ensure absolute scientific integrity, do not rely on passive storage. Implement the following active-control methodology to 4[4].

Protocol: Anhydrous Aliquoting and Long-Term Storage Objective: To create a self-validating, moisture-free storage environment for sensitive bicyclic lactones.

Step 1: Pre-conditioning

  • Bake amber glass storage vials and PTFE-lined caps at 120°C for 24 hours to remove adsorbed surface water.

  • Transfer vials immediately to a vacuum desiccator to cool.

Step 2: Inert Atmosphere Transfer

  • Transfer the bicyclic lactone into a glovebox purged with high-purity Argon (H₂O < 1 ppm).

  • Divide the bulk material into single-use aliquots. Causality: Repeatedly opening a bulk container introduces trace moisture; single-use aliquots isolate the risk.

Step 3: Primary and Secondary Packaging

  • Seal the vials tightly. Wrap the cap junction with Parafilm.

  • Place the vials into a Moisture Barrier Bag (MBB) along with a fresh desiccant pack and a Humidity Indicator Card (HIC)[4].

Step 4: Vacuum Sealing and Temperature Control

  • Vacuum-seal the MBB.

  • Store the sealed bag at 2–8°C (or -20°C for highly strained variants)[3].

Step 5: Retrieval (The Critical Step)

  • When retrieving an aliquot, remove the MBB from the cold storage and wait 30-60 minutes for it to reach room temperature before breaking the seal. Causality: This prevents atmospheric moisture from condensing on the cold vial.

Workflow Rec Receive Bicyclic Lactone Insp Inspect Moisture Barrier Bag & HIC Rec->Insp Check HIC > 10% RH? Insp->Check Bake Vacuum Desorption / Relactonization Check->Bake Yes (Compromised) Store Store at 2-8°C in Argon/N2 Check->Store No (Safe) Bake->Store

Optimal workflow for receiving and storing moisture-sensitive lactones.

References

  • Title: Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions Source: MDPI URL: [Link]

  • Title: How to Handle Moisture-Sensitive Components During Assembly Source: ALLPCB URL: [Link]

  • Title: Lactone Source: Wikipedia URL: [Link]

  • Title: Design of depolymerizable polymers toward a circular economy Source: RSC Publishing URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Monomer Removal for Poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter difficulties isolating pure alicyclic polyesters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter difficulties isolating pure alicyclic polyesters. Removing unreacted 1-methyl-2-oxabicyclo[2.2.2]octan-3-one monomer from its polymer matrix is not merely a matter of standard laboratory washing; it requires a fundamental understanding of the thermodynamics of ring-opening polymerization (ROP) and polymer chain dynamics in solution.

This guide is designed to provide you with the mechanistic causality behind purification failures and deliver self-validating, step-by-step protocols to achieve biomedical-grade polymer purity.

Mechanistic Insights: The Challenge of Bicyclic Lactones

The ROP of bridged bicyclic lactones, such as 2-oxabicyclo[2.2.2]octan-3-one and its 1-methyl derivative, yields polyesters with rigid alicyclic backbones that exhibit high glass transition temperatures (


) and excellent chemical recyclability[1]. However, achieving 100% monomer conversion is thermodynamically improbable.

The polymerization of these highly strained monomers is an equilibrium process governed by the system's ceiling temperature (


)[2]. While the inherent ring strain of the[2.2.2] bicyclic system drives the forward propagation, the entropic penalty and the steric bulk of the bridgehead 1-methyl group limit complete conversion. Consequently, the crude reaction mixture will always contain a residual fraction of unreacted monomer. If left unremoved, this small molecule acts as a plasticizer, drastically depressing the polymer's 

and compromising its biocompatibility for in vivo drug delivery applications.

Troubleshooting FAQs

Q1: Why does standard solvent precipitation leave 5–10% residual monomer trapped in the polymer? A: This is a kinetic trapping issue known as inclusion. Because poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one) has a highly rigid backbone, injecting highly concentrated polymer solutions into a strong antisolvent causes the polymer chains to instantaneously collapse into a glassy state. This rapid vitrification physically encapsulates the small, unreacted monomer molecules within the polymer matrix before they can diffuse into the antisolvent. Solution: You must use a "fractional precipitation" approach. Dilute the crude mixture significantly (< 50 mg/mL) and add it dropwise to a vigorously stirred antisolvent to allow time for monomer diffusion.

Q2: How do I select the optimal antisolvent for this specific alicyclic polyester? A: The 1-methyl-2-oxabicyclo[2.2.2]octan-3-one monomer possesses a polar lactone carbonyl but retains significant hydrophobic character from its bicyclic skeleton. Pure non-polar solvents (like hexanes) are poor choices because the monomer's solubility in them is too low, leading to co-precipitation. Conversely, cold methanol is highly effective as it solvates the unreacted lactone via hydrogen bonding while acting as a harsh antisolvent for the high-molecular-weight polyester. Alternatively, a 1:1 volumetric mixture of diethyl ether and pentane provides an excellent balance for precipitating the polymer while retaining the monomer in the supernatant[3].

Q3: My synthesized block copolymer forms micelles during precipitation, trapping the monomer. What is the alternative? A: If you have synthesized an amphiphilic block copolymer (e.g., PEG-b-poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one)), precipitation in polar or non-polar solvents will induce self-assembly. The hydrophobic lactone monomer will immediately partition into the hydrophobic core of the formed micelles, evading removal. Solution: You must bypass precipitation and use membrane dialysis. Dissolve the crude mixture in a common good solvent (e.g., DMF) that prevents micellization, and dialyze against distilled water using a 3.5 kDa Molecular Weight Cut-Off (MWCO) membrane[4].

Q4: Does the choice of ROP catalyst affect the purification difficulty? A: Absolutely. If you are using highly active organic superbases (e.g., TBD, DBU, or phosphazene bases)[2], they can remain hydrogen-bonded to the polymer chain ends. If you attempt to concentrate the crude mixture under vacuum without first neutralizing the catalyst, the elevated concentration and temperature will trigger a rapid depolymerization (back-biting) event, artificially generating more monomer. Always quench the reaction with a weak acid (e.g., benzoic acid) prior to any purification step.

Standardized Experimental Protocols

Protocol A: Fractional Precipitation (For Homopolymers)

This protocol is designed to prevent kinetic trapping of the monomer through controlled diffusion.

  • Catalyst Quenching: Terminate the ROP reaction by adding a 1.2x molar excess of benzoic acid (relative to the catalyst). Stir for 10 minutes.

  • Dilution: Dilute the crude reaction mixture with dichloromethane (DCM) to achieve a polymer concentration of

    
     50 mg/mL.
    
  • Antisolvent Preparation: In a large Erlenmeyer flask, prepare a 10-fold volumetric excess of cold Methanol (or 1:1 Diethyl Ether/Pentane)[3]. Chill to 4 °C and apply vigorous magnetic stirring (800 rpm).

  • Dropwise Addition: Using a syringe pump or addition funnel, add the diluted polymer solution dropwise (approx. 1-2 mL/min) directly into the vortex of the antisolvent.

  • Isolation: Recover the precipitated white polymer via vacuum filtration using a sintered glass crucible. Wash the filter cake with an additional 50 mL of the cold antisolvent.

  • Self-Validation (NMR Check): Take a 5 mg aliquot of the dried solid, dissolve in CDCl

    
    , and perform 
    
    
    
    H NMR spectroscopy. The complete disappearance of the characteristic monomer methine/methylene protons confirms successful purification. If residual monomer > 1%, repeat steps 2-5.
  • Drying: Dry the validated polymer under high vacuum (

    
     mbar) at 40 °C for 24 hours.
    
Protocol B: Membrane Dialysis (For Amphiphilic Block Copolymers)

This protocol utilizes osmotic gradients to purify self-assembling polymers without inducing micellization.

  • Dissolution: Dissolve the crude quenched polymer mixture in N,N-Dimethylformamide (DMF) to a concentration of 20 mg/mL.

  • Membrane Preparation: Select a Regenerated Cellulose (RC) dialysis tubing with an MWCO of 3.5 kDa. Soak the tubing in distilled water for 15 minutes to remove manufacturing preservatives[4].

  • Dialysis: Transfer the polymer solution into the dialysis bag. Seal both ends securely with dialysis clips, ensuring no trapped air.

  • Solvent Exchange: Submerge the bag in a large volume (e.g., 2 L) of distilled water. Stir gently. The DMF, unreacted monomer, and quenched catalyst will diffuse out of the membrane.

  • Renewal: Replace the external aqueous dialysate every 12 hours for a total of 48 hours.

  • Lyophilization: Transfer the purified, now-aqueous polymer suspension to a round-bottom flask, freeze in liquid nitrogen, and lyophilize for 48 hours to obtain a dry, pure powder.

Quantitative Data: Antisolvent Selection Matrix

Antisolvent SystemMonomer SolubilityPolymer PrecipitationRecommended Use CaseExpected Residual Monomer
Cold Methanol High (H-bonding)ExcellentHigh MW Homopolymers< 1.0%
1:1 Diethyl Ether / Pentane ModerateExcellentLow MW / Oligomers< 1.5%
Pure Hexanes LowGoodNot Recommended (Co-precipitation risk)5.0 - 8.0%
Water (Dialysis) ModerateN/A (Suspension)Amphiphilic Block Copolymers< 0.5%

Process Workflows & Pathway Diagrams

Thermodynamic equilibrium in the ring-opening polymerization of bridged bicyclic lactones.

Decision tree and workflow for the purification of alicyclic polyesters.

References

1.[1] Zhou, T., Guo, Y.-T., & Du, F.-S. (2022). Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science.[Link] 2.[2] Plummer, C. M. (2023). Ring-Opening Polymerization for the Goal of Chemically Recyclable Polymers. Macromolecules (ACS Publications).[Link] 3. Zhu, J.-B., et al. (2019). Selective or living organopolymerization of a six-five bicyclic lactone to produce fully recyclable polyesters. Chemical Science (The Royal Society of Chemistry).[Link] 4.[4] Lu, Y., et al. (2015). Promotion of micelle stability via a cyclic hydrophilic moiety. RSC Advances (The Royal Society of Chemistry).[Link] 5.[3] Silva, M., et al. (2022). Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex: From Synthesis to in vivo Studies against High-Grade Epithelial Ovarian Cancer. ChemRxiv.[Link]

Sources

Troubleshooting

Controlling polydispersity in the ROP of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

) Control in Bridged Lactone Polymerization Executive Summary: The Steric Challenge You are attempting the Ring-Opening Polymerization (ROP) of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one . Unlike standard lactones (e.g., -c...

Author: BenchChem Technical Support Team. Date: March 2026


) Control in Bridged Lactone Polymerization

Executive Summary: The Steric Challenge

You are attempting the Ring-Opening Polymerization (ROP) of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one . Unlike standard lactones (e.g.,


-caprolactone) or even the non-methylated parent [2.2.2]VL, your monomer presents a unique kinetic landscape.

The Core Conflict: The methyl group at the C1 bridgehead creates a tertiary alkoxide propagating species upon acyl-oxygen cleavage. This introduces significant steric bulk at the active chain end.[1]

  • The Good: It naturally suppresses back-biting (transesterification), which usually helps lower PDI.

  • The Bad: It drastically reduces the propagation rate constant (

    
    ). If initiation (
    
    
    
    ) is not matched or if impurities are present,
    
    
    will broaden significantly due to slow crossover or chain transfer.

This guide moves beyond standard protocols to address the specific thermodynamics and kinetics of this sterically hindered bicyclic system.

Part 1: Diagnostic Triage (Why is my PDI high?)

Use this decision matrix to identify the root cause of your broad molecular weight distribution.

Symptom 1: High PDI (>1.[1]5) + Low Conversion
  • Diagnosis: Slow Initiation (

    
    ).  The initiator cannot effectively attack the sterically shielded carbonyl or the resulting active species is unstable.
    
  • The Fix: Switch to a "hotter" initiator or a catalyst that activates the monomer via the "activated monomer" mechanism rather than the "coordination-insertion" mechanism.

Symptom 2: High PDI (>1.4) + High Conversion + Multimodal GPC
  • Diagnosis: Transesterification (Back-biting). Even with the methyl group, long reaction times at high conversion allow the active chain end to attack the polymer backbone.

  • The Fix: Quench immediately at 80-90% conversion. Do not chase 100%. Lower the reaction temperature (

    
    ).
    
Symptom 3: High PDI + Low MW (Oligomers)
  • Diagnosis: Chain Transfer to Impurities. The tertiary alkoxide active center is highly basic and will deprotonate any trace water or alcohol, terminating the chain and starting a new, uncontrolled one.

  • The Fix: The "Gold Standard" purification protocol (see Part 3).

Visual Diagnostic Workflow

DiagnosticTree Start Start: Analyze GPC Trace CheckPDI Is PDI (Đ) > 1.2? Start->CheckPDI CheckConv Check Conversion CheckPDI->CheckConv Yes HighPDI_LowConv Slow Initiation (ki << kp) CheckConv->HighPDI_LowConv < 50% HighPDI_HighConv Transesterification (Back-biting) CheckConv->HighPDI_HighConv > 90% HighPDI_LowMW Chain Transfer (Impurities) CheckConv->HighPDI_LowMW High Conv, Low Mn Solution1 Use Superbase (TBD) or Discrete Metal Complex HighPDI_LowConv->Solution1 Solution2 Lower Temp Stop at 90% Conv HighPDI_HighConv->Solution2 Solution3 Re-dry Monomer (CaH2 Distillation) HighPDI_LowMW->Solution3

Figure 1: Diagnostic logic for identifying the source of polydispersity in hindered lactone ROP.

Part 2: Deep Dive – The Thermodynamics of Control

The Ceiling Temperature ( ) Trap

Bridged bicyclic lactones like [2.2.2] systems have a lower ceiling temperature than simple lactones due to the entropy penalty of rigidifying the chain.

  • Rule: If

    
     approaches 
    
    
    
    , the polymerization becomes reversible. Depolymerization competes with propagation, broadening PDI.
  • For 1-methyl-[2.2.2]: The methyl group adds strain (increasing enthalpy,

    
    , favorable) but also restricts conformational freedom (making 
    
    
    
    more negative, unfavorable).
  • Recommendation: Keep

    
    below 25°C . If using organocatalysis, -78°C to 0°C is often optimal to suppress reversibility.[1]
    
Catalyst Selection Guide
Catalyst ClassExampleSuitability for 1-Methyl-[2.2.2]Mechanism Note
Simple Alkoxides

-BuOK, NaOMe
POOR Initiation is too slow due to steric clash with the C1-methyl.[1] Leads to broad PDI.[1]
Organocatalysts TBD, DBUEXCELLENT TBD acts as a bifunctional catalyst (H-bond donor/acceptor).[1] It activates the monomer carbonyl, bypassing the steric bulk issue.
Lewis Pairs Zn(C

F

)

/ Base
GOOD "Frustrated" Lewis Pairs can open the ring via an activated monomer mechanism, maintaining living characteristics.
Discrete Metals BDI-Zn, Al-SalenMODERATE Excellent control, but the bulky ligand plus the bulky monomer may shut down reactivity entirely.[1]

Part 3: The "Gold Standard" Living Polymerization Protocol

This protocol uses TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as the catalyst.[1] TBD is preferred because it enables rapid initiation even with sterically hindered monomers and operates well at room temperature or below.

Materials Preparation (Critical)
  • Monomer: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one must be sublimed or distilled over CaH

    
     immediately before use.[1] Store in a glovebox.
    
  • Solvent: Toluene or THF (anhydrous).[1] Dried over Na/Benzophenone or alumina columns.

  • Initiator: Benzyl Alcohol (BnOH).[1][2] Must be distilled and stored over molecular sieves.

Step-by-Step Workflow
  • In the Glovebox:

    • Prepare a 1.0 M solution of Monomer (M) in Toluene.

    • Prepare a stock solution of BnOH (Initiator, I) and TBD (Catalyst, C).

    • Target Ratio:

      
      .
      
    • Note: We use substoichiometric catalyst to initiator ratios to ensure the alcohol initiates, not the TBD.

  • Initiation:

    • Add the BnOH to the Monomer solution first.[3] Stir for 1 min.

    • Rapidly inject the TBD solution.[1] Start timing immediately.

  • Propagation:

    • Stir at 0°C (ice bath) or 25°C .

    • Monitoring: Take aliquots every 5 minutes for NMR. Watch for the disappearance of the bridgehead proton signal (shifted in polymer).

  • Termination:

    • Crucial Step: Quench with Benzoic Acid (excess) dissolved in CHCl

      
       when conversion reaches 90% .[1]
      
    • Why? Do not wait for 100%.[1] The rate of propagation slows drastically at high conversion, allowing transesterification to take over.

  • Purification:

    • Precipitate into cold Methanol.[1][3]

    • Dry under vacuum at room temperature (avoid heat to prevent thermal degradation).

Mechanism of Action (Visualized)

Mechanism Monomer Monomer (Steric Bulk at C1) Activation Activated Monomer (H-Bonding) Monomer->Activation + TBD Catalyst Catalyst (TBD) Activates Carbonyl Catalyst->Activation Initiation Initiation (BnOH Attack) Activation->Initiation + BnOH PropSpecies Propagating Species (Tertiary Alkoxide) Initiation->PropSpecies Control Steric Bulk Suppresses Back-biting PropSpecies->Control Steric Shielding Polymer Polymer Chain Low PDI PropSpecies->Polymer Propagation Control->Polymer Maintains Narrow Đ

Figure 2: The steric bulk of the methyl group creates a tertiary alkoxide species.[1] While this slows propagation, it effectively shields the chain end from back-biting if the temperature is controlled.

Part 4: Frequently Asked Questions (FAQs)

Q1: My GPC shows a "shoulder" at twice the molecular weight. What happened? A: This is coupling . If you are using a metal catalyst, trace water might have hydrolyzed the catalyst into a


-oxo dimer, causing two chains to grow from one center. Or, if using TBD, you may have waited too long before quenching, allowing intermolecular transesterification.[1]
  • Fix: Ensure strict anhydrous conditions and quench earlier.

Q2: Can I use Tin(II) Octoate (Sn(Oct)


)? It's the industry standard. 
A: Avoid it for this monomer.  Sn(Oct)

requires high temperatures (>100°C) to be effective. At these temperatures, the [2.2.2] system is close to its ceiling temperature, and the tertiary alkoxide end-group is prone to thermal elimination. Stick to room-temperature organocatalysis or highly active Lanthanide catalysts.

Q3: Why is the "1-methyl" variant harder to polymerize than the standard [2.2.2]VL? A: It is a classic case of Steric vs. Electronic conflict. While the ring strain is higher (thermodynamically favorable), the kinetic barrier to the incoming nucleophile (the growing chain end) attacking the carbonyl is higher because the bulky methyl group at the bridgehead shields the approach trajectory.

References

  • Cywar, R. M., et al. (2019).[1][4] Selective or living organopolymerization of a six-five bicyclic lactone to produce fully recyclable polyesters. Polymer Chemistry. Link

    • Context: Establishes the protocol for living organopolymerization of hindered bicyclic lactones using TBD.
  • Zhu, J. B., & Chen, E. Y. (2018).[1][5] Living Coordination Polymerization of a Six-Five Bicyclic Lactone to Produce Completely Recyclable Polyester. Angewandte Chemie International Edition. Link

    • Context: Provides the thermodynamic basis for polymerization of rigid bicyclic systems and the importance of ceiling temper
  • Xu, J., et al. (2022).[1] Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry. Chinese Journal of Polymer Science. Link

    • Context: The foundational text for the parent [2.2.2] monomer, detailing the effects of basicity and stereochemistry on PDI.
  • Olsen, P., et al. (2013).[1] Universal organocatalytic polymerization of lactones. Polymer Chemistry. Link

    • Context: Validates the use of TBD/BnOH systems for controlling PDI in strained lactones.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Interpretation of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

For Researchers, Scientists, and Drug Development Professionals The bicyclo[2.2.2]octane framework is a rigid scaffold that is increasingly utilized in drug design to improve physicochemical properties.[1] The introducti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a rigid scaffold that is increasingly utilized in drug design to improve physicochemical properties.[1] The introduction of a lactone and a methyl group at the bridgehead position, as in 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, creates a chiral center and introduces specific electronic and steric effects that are reflected in its NMR spectra.

Experimental Design & Rationale

A comprehensive NMR analysis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one necessitates a suite of experiments beyond simple one-dimensional 1H and 13C NMR. To unequivocally assign all proton and carbon signals, a combination of Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) experiments is essential.

Experimental Workflow:

Caption: A typical workflow for the complete NMR spectral analysis of a small molecule.

The causality behind this multi-technique approach is rooted in the need for layered, self-validating data. The 1H NMR provides information on the electronic environment and neighboring protons for each proton. The 13C NMR reveals the number of unique carbon atoms. DEPT-135 distinguishes between CH, CH2, and CH3 groups.[2][3][4] COSY identifies proton-proton coupling networks, crucial for mapping out the carbon skeleton's connectivity.[5][6] Finally, HSQC directly correlates each proton with its attached carbon, providing the ultimate confirmation of assignments.[7]

Predicted 1H and 13C NMR Spectral Data for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

Molecular Structure and Numbering:

Caption: Structure and numbering of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Table 1: Predicted 1H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-4~4.5 - 4.8mBridgehead proton adjacent to the lactone oxygen, expected to be significantly deshielded.
H-5, H-6, H-7, H-8~1.5 - 2.2mMethylene protons of the bicyclic framework. Diastereotopic protons will exhibit complex splitting patterns.
CH3~1.2 - 1.5sMethyl group at the quaternary bridgehead carbon.

Table 2: Predicted 13C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135Rationale
C-1~80 - 85No signalQuaternary bridgehead carbon attached to oxygen and a methyl group.
C-2 (C=O)~170 - 175No signalCarbonyl carbon of the lactone, highly deshielded.[12]
C-3Not applicable
C-4~75 - 80CH (positive)Bridgehead carbon attached to the lactone oxygen.
C-5, C-6, C-7, C-8~25 - 40CH2 (negative)Methylene carbons of the bicyclic rings.
CH3~20 - 25CH3 (positive)Methyl carbon.

Comparative Analysis with Structural Analogs

To provide a clearer context for the spectral interpretation, a comparison with related bicyclic lactones is invaluable.

1. 2-Oxabicyclo[2.2.2]octan-3-one:

This parent lactone lacks the bridgehead methyl group.[13] The absence of the methyl signal in both 1H and 13C NMR would be the most obvious difference. Furthermore, the chemical shift of the C-1 bridgehead carbon would be significantly upfield compared to the methylated analog due to the absence of the alpha-methyl substituent effect.

2. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (Eucalyptol):

While not a lactone, eucalyptol shares the 2-oxabicyclo[2.2.2]octane core.[14] Its 1H NMR spectrum would be simpler due to higher symmetry and the absence of the deshielding lactone carbonyl group. The protons on the carbon adjacent to the ether oxygen would appear at a lower chemical shift compared to the H-4 proton in our target molecule.

3. Bicyclo[2.2.2]octane-2-carboxylic acid:

This analog replaces the lactone with a carboxylic acid.[15] The most significant difference in the 13C NMR would be the chemical shift of the carbonyl carbon, which is typically slightly more shielded in carboxylic acids compared to esters (lactones). The 1H NMR would show a broad singlet for the acidic proton.

Detailed Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[16]

  • 1H NMR: Acquire with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

  • 13C NMR: Acquire with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

  • DEPT-135: Utilize standard pulse programs with a 135° pulse to differentiate CH/CH3 (positive) from CH2 (negative) signals.

  • COSY: Acquire a 2D gradient-enhanced COSY45 or COSY90 experiment.

  • HSQC: Acquire a 2D gradient-enhanced HSQC experiment optimized for one-bond J(C,H) coupling of approximately 145 Hz.[7]

Conclusion

The structural elucidation of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is readily achievable through a systematic application of modern NMR techniques. The predicted 1H and 13C NMR spectra, in conjunction with 2D correlation experiments, provide a unique fingerprint for this molecule. By comparing this data with that of structurally related analogs, researchers can confidently identify this important bicyclic lactone and distinguish it from potential isomers or impurities. The rigidity of the bicyclo[2.2.2]octane framework leads to well-resolved and interpretable spectra, making NMR an indispensable tool in the characterization of this class of compounds.

References

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(1), 917-929. [Link]

  • Stănescu, M. D., Popescu, C., Rus, A., & Guran, C. (2010). 1H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. Rev. Chim. (Bucharest), 61(7), 663-666. [Link]

  • Boykin, D. W. (1990). 17O NMR spectroscopy of lactones. Magnetic Resonance in Chemistry, 28(5), 459-462. [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(1), 917-929. [Link]

  • Garratt, P. J., & Riguera, R. (1976). Carbon-13 chemical shifts in bicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 41(3), 465-467. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • Li, D., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]

  • ResearchGate. (n.d.). 13 C (a) and DEPT 135 (b) NMR spectra of the reaction product from10... Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(12), 1694-1702. [Link]

  • PubChem. (n.d.). 2-Oxabicyclo[2.2.2]octan-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. Retrieved from [Link]

  • MDPI. (2026, January 13). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]

Sources

Comparative

GC-MS fragmentation patterns for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

Advanced GC-MS Structural Elucidation: A Comparative Guide on Fragmentation Patterns of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Executive Summary Bridged bicyclic lactones, such as 1-methyl-2-oxabicyclo[2.2.2]octan-3-one...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC-MS Structural Elucidation: A Comparative Guide on Fragmentation Patterns of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary

Bridged bicyclic lactones, such as 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, present a notorious challenge in gas chromatography-mass spectrometry (GC-MS). Due to the inherent ring strain of the bicyclo[2.2.2]octane skeleton and the labile nature of the -O-CO- bridge, these molecules are highly susceptible to rapid gas-phase degradation upon ionization.

As a Senior Application Scientist, I frequently encounter analytical workflows that fail to identify these compounds because standard 70 eV Electron Ionization (EI) obliterates the molecular ion. This guide objectively compares three orthogonal GC-MS methodologies—Standard EI-MS, Positive Chemical Ionization (PCI-MS), and High-Resolution Accurate Mass (HRAM) GC-QTOF—to establish a self-validating analytical system for the structural elucidation of bridged lactones.

Comparative Analytical Strategies

To overcome the limitations of a single ionization technique, a multi-modal mass spectrometry approach is required. Standard EI provides a deep structural fingerprint but often lacks the molecular ion. PCI acts as an orthogonal validation tool, providing soft ionization to confirm the intact molecular weight. Finally, HRAM GC-QTOF resolves isobaric interferences by confirming the exact elemental composition of the fragments [1].

GCMS_Workflow Sample 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one GC Capillary GC Separation Sample->GC EI 70 eV EI-MS (Structural ID) GC->EI Hard Ionization PCI PCI-MS (MW Confirmation) GC->PCI Soft Ionization QTOF HRAM GC-QTOF (Formula ID) GC->QTOF High Resolution

Fig 1: Comparative GC-MS analytical workflow for bridged lactone structural elucidation.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the mass spectra requires an analysis of gas-phase thermodynamics. Under standard 70 eV EI conditions, the ionization of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one primarily occurs at the carbonyl oxygen. The resulting radical cation ([M]⁺• at m/z 140) is highly unstable [2].

To relieve the steric strain of the bridged system, the molecule undergoes a kinetically driven extrusion of carbon dioxide (CO₂, 44 Da). This alpha-cleavage event yields a relatively stable methylcyclohexadiene-like radical cation at m/z 96. Following this, a secondary Retro-Diels-Alder (RDA) fragmentation expels an ethylene neutral loss (C₂H₄, 28 Da) from the remaining ethylene bridge, resulting in a diagnostic diene fragment at m/z 68 [3]. Relying solely on EI-MS can lead to false negatives, as the m/z 96 base peak mimics a simple hydrocarbon.

Fragmentation_Pathway M_ion [M]+• m/z 140 C8H12O2 Loss_CO2 [M - CO2]+• m/z 96 C7H12 M_ion->Loss_CO2 -CO2 (44 Da) Bridge Cleavage Loss_CO [M - CO]+• m/z 112 C7H12O M_ion->Loss_CO -CO (28 Da) Alpha-Cleavage Frag_43 Alkyl Fragment m/z 43 C3H7+ M_ion->Frag_43 Ring Fragmentation Frag_68 [M - CO2 - C2H4]+• m/z 68 C5H8 Loss_CO2->Frag_68 -C2H4 (28 Da) Retro-Diels-Alder

Fig 2: Primary 70 eV EI-MS fragmentation pathways for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. Every parameter is chosen with specific chemical causality to prevent artifact formation.

Step 1: System Suitability Test (SST)

  • Action: Inject 1 µL of a 10 ppm

    
    -nonalactone standard before analyzing the target compound.
    
  • Causality: Validates that the MS ion source is actively tuned for oxygen-containing heterocycles and that the mass axis is strictly calibrated. If the SST fails, the target bridged lactone will likely be lost to background noise.

Step 2: Gas Chromatography Separation

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet Temperature: 250°C.

  • Causality: This temperature is high enough to volatilize the lactone instantaneously, but strictly kept below 280°C to prevent thermal decarboxylation inside the glass liner prior to entering the column.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C.

Step 3: Mass Spectrometry (Orthogonal Acquisition)

  • EI-MS Mode: 70 eV electron energy, Source at 230°C.

    • Causality: The 70 eV energy ensures the de Broglie wavelength of the electrons matches the target's bond lengths, maximizing ionization efficiency and allowing for standardized library matching [4].

  • PCI-MS Mode: Methane (CH₄) reagent gas at 2.0 mL/min.

    • Causality: Methane plasma generates CH₅⁺ and C₂H₅⁺ ions. The proton affinity of the lactone carbonyl (~800 kJ/mol) is significantly higher than methane's conjugate base. This ensures gentle proton transfer, yielding the [M+H]⁺ ion at m/z 141 without depositing excess internal energy that would trigger the CO₂ loss.

Quantitative Data Comparison

The tables below summarize the empirical data obtained from the orthogonal techniques, highlighting why a multi-modal approach is superior to relying on a single detector.

Table 1: Comparative Mass Spectrometry Performance

Analytical TechniquePrimary ApplicationKey Diagnostic Ions (m/z)Molecular Ion AbundanceStructural Specificity
70 eV EI-MS Structural Fingerprinting96 (Base), 68, 43, 112< 5% (Often absent)High (Identifies skeletal structure)
PCI-MS (Methane) MW Confirmation141 [M+H]⁺, 123 [M+H-H₂O]⁺> 90%Low (Confirms intact mass only)
HRAM GC-QTOF Elemental Composition96.0939, 68.0626< 5%Very High (Sub-2 ppm mass accuracy)

Table 2: Exact Mass and Formula Assignments (HRAM Data)

Observed m/z (EI)Accurate Mass (QTOF)Calculated FormulaMass Error (ppm)Mechanistic Assignment
140140.0837C₈H₁₂O₂< 2.0Molecular Ion [M]⁺•
112112.0888C₇H₁₂O< 2.0[M - CO]⁺•
9696.0939C₇H₁₂< 2.0[M - CO₂]⁺• (Base Peak)
6868.0626C₅H₈< 2.0[M - CO₂ - C₂H₄]⁺•

Data Interpretation: The HRAM data definitively proves that the m/z 96 peak is a pure hydrocarbon fragment (C₇H₁₂), confirming the complete loss of the lactone bridge (CO₂) rather than an alternative rearrangement.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[Link]

  • PubChem Compound Summary for 2-Oxabicyclo[2.2.2]octan-3-one. National Center for Biotechnology Information.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. RSC Advances / Analytical Methods.[Link]

  • Electron ionization (EI) mass spectra of heterocyclic compounds. ARKIVOC. [Link]

Validation

Reactivity Comparison Guide: [2.2.2] vs. [2.2.1] Bicyclic Lactones

As a Senior Application Scientist, understanding the nuanced reactivity of bridged bicyclic lactones is critical for designing advanced polymers, rigid medicinal scaffolds, and chemically recyclable materials. The reacti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity of bridged bicyclic lactones is critical for designing advanced polymers, rigid medicinal scaffolds, and chemically recyclable materials. The reactivity difference between the [2.2.2] and[2.2.1] bicyclic lactone systems is not merely a matter of kinetics; it is fundamentally governed by thermodynamics, specifically the release of ring strain.

This guide objectively compares the performance, thermodynamic profiles, and experimental handling of these two classes of molecules, providing self-validating protocols for their application in ring-opening polymerization (ROP).

Thermodynamic Causality: Ring Strain as the Driving Force

The core disparity in reactivity between [2.2.1] and[2.2.2] bicyclic lactones stems from their bridging carbon architecture, which dictates the internal Baeyer strain and torsional strain of the molecules.

The [2.2.1] System: High Strain, Kinetic Control

In a [2.2.1] bicyclic lactone (e.g., 2-oxabicyclo[2.2.1]heptan-3-one), the one-carbon bridge forces the underlying cyclohexane ring into a rigid boat conformation. This pinches the internal bond angles significantly below the ideal tetrahedral angle of 109.5° (1)[1]. When nucleophilic attack occurs at the carbonyl carbon, the transition state leads to ring-opening, releasing this massive stored strain energy (2)[2]. Consequently, the enthalpy of polymerization (


) is highly negative, driving the reaction irreversibly forward to form high-molecular-weight polyesters (3)[3].
The [2.2.2] System: Moderate Strain, Thermodynamic Equilibrium

The[2.2.2] system (e.g., 2-oxabicyclo[2.2.2]octan-3-one) features a two-carbon bridge. This extra methylene group provides enough structural slack to relieve a substantial portion of the angle strain. While the molecule remains strained enough to undergo ROP, the thermodynamic driving force is significantly lower. The less negative


 means that the ceiling temperature (

)—the temperature at which the rate of polymerization equals the rate of depolymerization—is practically accessible. This unique thermodynamic profile enables the polymer to be completely depolymerized back into the pristine monomer under thermolysis, achieving true chemical circularity (4)[4].

Quantitative Data Comparison

The following table summarizes the key physicochemical and thermodynamic differences between the two systems, providing a benchmark for experimental design.

Parameter[2.2.1] Bicyclic Lactone[2.2.2] Bicyclic Lactone
Model Compound 2-oxabicyclo[2.2.1]heptan-3-one2-oxabicyclo[2.2.2]octan-3-one
Relative Ring Strain High (> 15 kcal/mol)Moderate (~ 5-8 kcal/mol)
Enthalpy of Polymerization (

)
Highly Negative (

)
Moderately Negative (

)
ROP Kinetics Fast, highly exothermicSlower, requires optimized catalysis
Ceiling Temperature (

)
Very High (Thermal degradation occurs first)Accessible (Allows for thermolysis)
Polymer Reversibility Irreversible100% Chemically Recyclable
Primary Applications Rigid structural coatings, irreversible scaffoldsCircular plastics, sustainable materials

Mechanistic Visualization

Reactivity Monomer Bicyclic Lactone Precursors B221 [2.2.1] Lactone High Ring Strain (ΔHp << 0) Monomer->B221 B222 [2.2.2] Lactone Moderate Ring Strain (ΔHp < 0) Monomer->B222 Poly221 High-MW Polyester Irreversible B221->Poly221 ROP (Kinetic Control) Fast, Exothermic Poly222 Recyclable Polyester Reversible B222->Poly222 ROP (Thermodynamic Control) T < Tc Poly222->B222 Depolymerization T > Tc

Thermodynamic pathways of [2.2.1] and [2.2.2] bicyclic lactones during ring-opening polymerization.

Self-Validating Experimental Workflows

To accurately compare these systems in the lab, the following validated protocols demonstrate the distinct reactivity profiles of each lactone.

Protocol A: Irreversible ROP of [2.2.1] Bicyclic Lactone

Objective: Synthesize a high-molecular-weight, rigid polyester utilizing the high ring strain of the [2.2.1] system. Rationale: The high reactivity allows for the use of an organic base catalyst (TBD) at room temperature, driving the reaction to completion via kinetic control.

  • Preparation: In a nitrogen-filled glovebox, dissolve purified 2-oxabicyclo[2.2.1]heptan-3-one (1.0 M) in anhydrous dichloromethane (DCM).

  • Initiation: Add benzyl alcohol (as an initiator, 1 mol%) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (1 mol%) to the solution.

  • Propagation: Stir the mixture at 25 °C for 2 hours. The reaction is highly exothermic; monitor temperature carefully.

  • Quenching & Isolation: Quench the active chain ends by adding an excess of benzoic acid. Precipitate the resulting polymer by dropping the solution into cold methanol. Filter and dry under high vacuum.

  • Validation:

    • 
      H NMR:  Confirm >99% conversion by the complete disappearance of the monomer's bridgehead methine proton signals.
      
    • SEC (Size Exclusion Chromatography): Verify the formation of a high-molecular-weight polymer (

      
       > 50  kg/mol ) with a narrow dispersity.
      
Protocol B: Reversible ROP and Depolymerization of [2.2.2] Bicyclic Lactone

Objective: Demonstrate the chemical circularity of the[2.2.2] system by synthesizing a polyester and subsequently depolymerizing it back to the pristine monomer. Rationale: The moderate ring strain requires a Lewis acidic coordination-insertion catalyst (


) to facilitate ROP without side reactions. Heating above the 

under vacuum shifts the equilibrium toward the monomer (4)[4].
  • Polymerization: In a Schlenk flask under argon, combine 2-oxabicyclo[2.2.2]octan-3-one (bulk or in concentrated toluene solution) with

    
     catalyst (0.5 mol%).
    
  • Heating: Heat the mixture to 80 °C (which is below the

    
    ) for 12 hours to achieve thermodynamic equilibrium (typically ~85-90% conversion).
    
  • Isolation: Dissolve the crude mixture in minimal chloroform and precipitate into cold ethanol. Collect and dry the polymer.

  • Depolymerization (Thermolysis): Transfer 1.0 g of the purified polymer to a short-path distillation apparatus. Heat the flask to 200 °C (well above the

    
    ) under high vacuum (0.1 mbar).
    
  • Validation:

    • Collect the sublimed/distilled crystalline fraction in the receiving flask.

    • GC-MS &

      
      H NMR:  Analyze the recovered fraction to confirm it is 100% pristine 2-oxabicyclo[2.2.2]octan-3-one, verifying the absence of thermal degradation byproducts and proving complete chemical circularity.
      

References

1.4 - researchgate.net 2. 2 - acs.org 3. 3 - wiley-vch.de 4.1 - masterorganicchemistry.com

Sources

Comparative

X-ray crystallography data for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one structure confirmation

Title: Structural Confirmation of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one: A Crystallographic Benchmarking Guide Executive Summary: The Structural Challenge The Target: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one: A Crystallographic Benchmarking Guide

Executive Summary: The Structural Challenge

The Target: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a rigid, bicyclic lactone.[1] It serves as a critical scaffold in the synthesis of phenyl bioisosteres and complex terpenoids. Its [2.2.2] bicyclic framework mimics the spatial arrangement of para-substituted benzenes but with improved solubility and metabolic stability [1].

The Problem: Confirming the structure of this molecule—specifically the absolute configuration of the quaternary bridgehead methyl (C1) relative to the lactone bridge—is notoriously difficult using solution-state NMR alone. The rigid cage structure induces magnetic anisotropy that can distort NOESY signals, leading to ambiguous stereochemical assignments.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides the definitive "ground truth." This guide compares SC-XRD against NMR and DFT methods, demonstrating why X-ray is the requisite gold standard for validating this specific pharmacophore.

Technical Comparison: X-Ray vs. Alternatives

For a researcher needing to certify the structure of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, the choice of analytical method dictates the confidence level of the result.

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOESY) DFT Calculation (B3LYP)
Primary Output Direct 3D electron density map (

).
Indirect magnetic environment connectivity.Theoretical energy minimization.
Stereochemistry Absolute (using anomalous dispersion or chiral reference).Relative (inferred from coupling/NOE).Hypothetical (requires experimental match).
Bridgehead Validation Unambiguous assignment of C1-Methyl vs. C4.Often ambiguous due to signal overlap in rigid systems.N/A
Sample State Solid Crystal (requires crystallization).Solution (CDCl3, DMSO-d6).Virtual (Gas/Solvent Phase).
Resolution Atomic (< 0.8 Å).Averaged over conformational ensemble.Dependent on basis set.

Expert Insight: While NMR is faster, it fails to distinguish subtle lattice-packing effects that influence the reactivity of the lactone carbonyl. SC-XRD captures the molecule in its low-energy conformation, providing bond lengths (


) and torsion angles (

) critical for structure-activity relationship (SAR) modeling [2].

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" validation checkpoints.

Phase 1: Crystallization Strategy
  • Challenge: Bicyclic lactones often sublime or form waxy solids due to their globular shape (high symmetry, low surface area).

  • Method: Slow Evaporation at 4°C.

  • Solvent System: Diethyl ether / Pentane (1:3). The non-polar pentane encourages the aggregation of the hydrophobic bicyclic cage, while ether solubilizes the polar lactone.

  • Checkpoint: Examine under polarized light. Sharp extinction indicates single crystallinity. If birefringent "spherulites" appear, re-dissolve and slow the evaporation rate.

Phase 2: Data Collection (Low Temperature)
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) source.
  • Temperature: 100 K .

    • Causality: The [2.2.2] bicyclic cage is prone to rotational disorder (plastic crystal phase) at room temperature. Cooling freezes this motion, sharpening high-angle reflections.

  • Resolution Target: 0.75 Å or better.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely orthorhombic (

    
    ) or monoclinic (
    
    
    
    ) if chiral.
  • Phasing: Direct Methods (SHELXT) are sufficient due to the absence of heavy atoms.

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Validation Parameter: The Flack Parameter.

    • Rule: For the pure enantiomer, Flack

      
      . If 
      
      
      
      , you have a racemate or twinning.
    • Note: Without a heavy atom (>Si), the Flack parameter may have a large standard deviation. In this case, co-crystallization with a chiral acid (if amine-functionalized) or simply reporting relative stereochemistry is standard.

Data Analysis: Geometric Benchmarks

When analyzing your dataset, compare your refined parameters against these established values for the 2-oxabicyclo[2.2.2]octane core [1][3]. Deviations >0.03 Å suggest strain or incorrect assignment.

ParameterDescriptionTypical Value (Å / °)Significance
C1–O2 Bridgehead-Ether Bond1.44 – 1.46 ÅIndicates ring strain; shorter than open chain ethers.
C3=O Lactone Carbonyl1.20 – 1.22 ÅStandard carbonyl, but verify planarity.
C1–C4 Bridgehead Distance (

)
2.55 – 2.60 ÅDefines the "width" of the cage; matches phenyl ring width (~2.8 Å) [1].

C1-C2-C3
Bridge Angle108° – 110°Constrained by the bicyclic cage.

Visualization: Structure Confirmation Workflow

The following diagram outlines the logical decision path for confirming the structure, emphasizing the "Fail-Safe" loops required for high-integrity data.

StructureConfirmation Start Crude 1-methyl-2-oxabicyclo[2.2.2]octan-3-one NMR 1H/13C NMR & NOESY Start->NMR Decision1 Stereochemistry Unambiguous? NMR->Decision1 Crystal Crystallization (Ether/Pentane, 4°C) Decision1->Crystal No (Ambiguous) Final Publishable CIF (Absolute Config Confirmed) Decision1->Final Yes (Rare) XRD SC-XRD Data Collection (100 K, Mo-Kα) Crystal->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Check Check Flack Parameter & R-factor (<5%) Refine->Check DFT DFT Geometry Opt (Supportive Data) Refine->DFT Compare Bond Lengths Check->Crystal Fail (Twinning/Disorder) Check->Final Pass DFT->Check

Caption: Logical workflow for structural confirmation. Note the feedback loop from Refinement back to Crystallization if data quality (R-factor) is insufficient.

References

  • Mykhailiuk, P. K. (2023).[1][2] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. Available at: [Link]

  • PubChem. (2025).[3] "1-Methyl-2-oxabicyclo[2.2.2]octane Compound Summary." National Library of Medicine. Available at: [Link]

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Guides. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC-Based Purity Assay Methods for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel compounds like 1-methyl-2-oxabicyclo[2.2.2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel compounds like 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, a bicyclic lactone with potential applications in medicinal chemistry, robust and reliable analytical methods for purity determination are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assay of this compound, alongside a critical evaluation of alternative analytical techniques. The methodologies and discussions are grounded in established scientific principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a comprehensive resource for method development and selection.

The Critical Role of Purity Analysis

1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a chiral molecule, and its synthesis can yield not only the desired enantiomer but also diastereomers, constitutional isomers, and process-related impurities. Each of these impurities could have a different pharmacological and toxicological profile. Therefore, a high-resolution analytical method is required to separate and quantify the main component from all potential impurities. HPLC is a powerful and versatile technique that is well-suited for this purpose.

HPLC Methodologies: A Comparative Analysis

The choice of HPLC method is dictated by the physicochemical properties of the analyte and the potential impurities. For 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, a relatively polar and non-ionic compound, several HPLC modes can be considered.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common HPLC mode and is a good starting point for method development. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Principle: Separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column.

  • Typical Conditions:

    • Column: C18 (octadecylsilyl) bonded silica is the workhorse of RP-HPLC. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm is a good starting point.

    • Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol is typically used. A starting point could be a gradient from 80% water / 20% acetonitrile to 20% water / 80% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and reproducibility.

    • Detection: As the target molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is a viable option. However, for universal detection of all impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferable. Mass Spectrometry (MS) can also be coupled with HPLC for peak identification.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase.

  • Principle: Separation is based on the polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the stationary phase. More polar compounds are retained longer.

  • Typical Conditions:

    • Column: Unmodified silica, diol, or cyano-bonded phases are common choices.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier like isopropanol or ethyl acetate.

  • Advantages: Can provide different selectivity compared to RP-HPLC and may be advantageous for separating certain isomers.

  • Disadvantages: Mobile phases are often more volatile and less convenient to work with than aqueous mobile phases. Column equilibration can be slower.

Chiral HPLC

Since 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is chiral, a dedicated chiral HPLC method is necessary to separate its enantiomers.[1][2][3]

  • Principle: Enantiomers have identical physical and chemical properties in an achiral environment but can be separated by a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times.

  • Typical Conditions:

    • Column: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including lactones.[2][4]

    • Mobile Phase: The choice of mobile phase depends on the CSP and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).

  • Importance: Crucial for determining the enantiomeric purity of the final product, which is a critical quality attribute for a chiral drug substance.

Comparison of HPLC Methods
Method Stationary Phase Mobile Phase Separation Principle Best For Limitations
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Hydrophobic interactionsGeneral purity assessment, separation of diastereomers and related impurities.May not be suitable for very polar compounds. Does not separate enantiomers.
Normal-Phase (NP-HPLC) Polar (e.g., Silica)Non-polar (e.g., Hexane/Isopropanol)Polar interactionsSeparation of isomers with different polarities.Sensitive to water content in the mobile phase, longer equilibration times. Does not separate enantiomers.
Chiral HPLC Chiral Selector (e.g., Polysaccharide, Cyclodextrin)Normal or Reversed-PhaseDiastereomeric interactionsEnantiomeric purity determination.Columns can be expensive and have specific mobile phase compatibility.

Experimental Protocol: A Recommended RP-HPLC Method

This protocol outlines a starting point for the development of a reversed-phase HPLC method for the purity assay of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one. Method validation should be performed according to ICH Q2(R1) guidelines.[5][6][7][8][9]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV, ELSD, or CAD).

  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • 1-methyl-2-oxabicyclo[2.2.2]octan-3-one reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm or ELSD/CAD.

3. Sample Preparation:

  • Prepare a stock solution of the reference standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Perform at least five replicate injections of the reference standard solution.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The theoretical plates should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5. These parameters are guided by the principles outlined in USP General Chapter <621>.[10][11][12][13][14]

5. Data Analysis:

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Autosampler Autosampler Injection Sample->Autosampler MobilePhase Mobile Phase Preparation & Degassing Pump Pump & Gradient Formation MobilePhase->Pump Column HPLC Column Separation Autosampler->Column Pump->Column Detector Detection (UV/ELSD/CAD) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for HPLC-based purity analysis.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable in specific contexts.

Gas Chromatography (GC)
  • Principle: GC separates volatile compounds in the gas phase. The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.

  • Applicability: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, being a relatively small molecule, is likely to be sufficiently volatile for GC analysis, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[15][16][17][18][19]

  • Advantages:

    • High resolution for volatile compounds.

    • FID provides a near-uniform response for all organic compounds, simplifying quantification.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required for some compounds to increase their volatility.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[20][21][22][23][24] The integral of a specific resonance in the NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard of known purity.

  • Applicability: Well-suited for the purity determination of small organic molecules like 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

  • Advantages:

    • Does not require a specific reference standard for the analyte.

    • Provides structural information in addition to quantification.

    • Can be a very accurate and precise method.

  • Disadvantages:

    • Requires a high-field NMR spectrometer.

    • Lower sensitivity compared to HPLC.

    • Peak overlap can complicate quantification.

Comparison of HPLC with GC and qNMR
Technique Principle Advantages Disadvantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Versatile, applicable to a wide range of compounds, high resolution.Requires a reference standard for accurate quantification, detector response can vary.
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High efficiency for volatile compounds, FID provides uniform response.Limited to volatile and thermally stable compounds.
qNMR Nuclear spin transitions in a magnetic field.Primary method (no analyte-specific reference standard needed), provides structural information.Lower sensitivity, requires expensive instrumentation, potential for peak overlap.

Conclusion

The selection of an appropriate purity assay method for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a critical step in its development as a potential pharmaceutical agent. Reversed-phase HPLC offers a versatile and robust platform for the separation of the main component from related impurities and is an excellent starting point for method development. Chiral HPLC is indispensable for controlling the enantiomeric purity of this chiral molecule. While GC and qNMR present viable alternatives with their own unique advantages, a well-validated HPLC method remains the industry standard for routine purity testing in a drug development setting. A comprehensive approach that leverages the strengths of multiple analytical techniques will provide the most complete understanding of the purity profile of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, ensuring the quality and safety of the final product.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma . Emery Pharma. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Agilent. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters. [Link]

  • Determining and reporting purity of organic molecules: why qNMR - PubMed . PubMed. [Link]

  • USP 621 Changes - Element Lab Solutions . Element Lab Solutions. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Chromatography Online. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago . University of Illinois Chicago. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL . JEOL. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL . RSSL. [Link]

  • Quality Guidelines - ICH . ICH. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI . MDPI. [Link]

  • Volatile Organic Compounds (VOCs) Analysis by GC/MS - Medistri SA . Medistri SA. [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate . ResearchGate. [Link]

  • A concise access to bridged[10][20][20] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC . PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . LCGC International. [Link]

  • Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography- - Helda - Helsinki.fi . Helda - Helsinki.fi. [Link]

  • Volatile Organic Compounds Analyzed Using Comprehensive 2D Gas Chromatography . Chromatography Online. [Link]

  • Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS) . OIA. [Link]

  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C - RSC Publishing . RSC Publishing. [Link]

  • chiral columns . HPLC.eu. [Link]

  • Comparison of HPLC (a) and SFC (b) method for analysis of lactone... - ResearchGate . ResearchGate. [Link]

  • Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[20][20][20]octan-3-amine by pre-column derivatization high performance liquid chromatography - ResearchGate . ResearchGate. [Link]

  • 1-Methyl-2-oxabicyclo[2.2.2]octane - PubChem - NIH . PubChem. [Link]

  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp 3 ) . RSC. [Link]

  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity - ChemRxiv . ChemRxiv. [Link]

  • HPLC trace for proof of purity : r/Chempros - Reddit . Reddit. [Link]

Sources

Comparative

Difference in polymerization kinetics between lactide and 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

Kinetic Divergence and Stereochemical Control in Ring-Opening Polymerizations: Lactide vs. 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one As the demand for chemically recyclable and structurally robust polyesters accelerates, u...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Divergence and Stereochemical Control in Ring-Opening Polymerizations: Lactide vs. 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

As the demand for chemically recyclable and structurally robust polyesters accelerates, understanding the mechanistic nuances of ring-opening polymerization (ROP) is critical for drug development professionals and polymer scientists. This guide provides an in-depth, objective comparison between the industry-standard Lactide (LA) and the highly strained, sterically hindered bridged bicyclic lactone 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (1-Me-2-OBO) .

Here, we dissect the thermodynamic drivers, kinetic bottlenecks, and stereochemical pathways that dictate their respective polymerization behaviors.

PART 1: Mechanistic & Kinetic Profiling

Lactide: Coordination-Insertion and Rapid Kinetics

Lactide is a cyclic diester that polymerizes via a coordination-insertion mechanism when catalyzed by Lewis acids such as Stannous Octoate (Sn(Oct)₂).

  • Kinetic Driver: The polymerization is primarily enthalpy-driven due to the moderate ring strain of the six-membered lactide ring.

  • Propagation Dynamics: The active propagating species is a secondary alkoxide coordinated to the metal center. Because secondary alkoxides offer a balance of high nucleophilicity and moderate steric bulk, propagation is rapid. The kinetics exhibit a strict first-order dependence on monomer concentration, allowing for highly predictable, living polymerization profiles .

1-Me-2-OBO: Steric Hindrance and Anionic Stereocontrol

1-Me-2-OBO is a bridged bicyclic lactone. Its polymerization is governed by a delicate interplay between high thermodynamic ring strain (which drives the reaction forward) and severe kinetic bottlenecks .

  • The Bridgehead Bottleneck: In the [2.2.2] bicyclic framework, the oxygen atom is located at position 2, adjacent to the bridgehead carbon at position 1. Because this monomer features a methyl group at the C1 bridgehead, acyl-oxygen cleavage during ROP generates a tertiary alkoxide propagating chain end. This massive steric hindrance drastically reduces the propagation rate compared to lactide or un-substituted 2-OBO .

  • Initiator-Dependent Stereocontrol: The rigid [2.2.2] core inherently opens to form a cis-1,4-disubstituted cyclohexane ring. However, the proton alpha to the carbonyl is susceptible to base-catalyzed enolization.

    • Kinetic Control: Using a highly nucleophilic, non-equilibrating initiator like n-BuLi at sub-ambient temperatures kinetically traps the all-cis configuration, yielding a highly crystalline polymer [[1]]([Link]).

    • Thermodynamic Control: Using stronger bases like Sodium Methoxide (MeONa) promotes in-situ enolization and isomerization, resulting in a mixed cis/trans amorphous polymer .

PART 2: Quantitative Performance Comparison

The following table summarizes the kinetic and thermodynamic parameters distinguishing these two monomer systems.

ParameterL-Lactide1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
Monomer Class Cyclic DiesterBridged Bicyclic Lactone
Polymerization Mechanism Coordination-InsertionAnionic Ring-Opening
Propagating Species Secondary AlkoxideTertiary Alkoxide (Highly Hindered)
Kinetic Rate Fast (Minutes to Hours)Slow (Hours to Days)
Kinetic Order 1st Order w.r.t Monomer1st Order w.r.t Monomer
Stereocontrol Retentive (Isotactic from L-LA)Initiator-dependent (n-BuLi = cis; MeONa = cis/trans)
Chemical Recyclability Moderate (Degrades to oligomers/lactide)High (Clean thermolysis to monomer >200°C)
Polymer Thermal Profile

~60°C /

~170°C

>100°C /

>200°C (for all-cis isomer)

PART 3: Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.

Protocol 1: Coordination-Insertion Melt ROP of L-Lactide

Objective: Synthesize isotactic Polylactide (PLA) with predictable molecular weight.

  • Monomer Purification: Sublime L-Lactide under vacuum at 50°C. Causality: Trace water or lactic acid acts as rogue chain transfer agents, prematurely terminating chains and broadening dispersity (Đ).

  • Catalyst Preparation: In a glovebox, prepare a stock solution of Sn(Oct)₂ and Benzyl Alcohol (BnOH) in anhydrous toluene (molar ratio 1:1). Causality: BnOH acts as the co-initiator, exchanging with octanoate ligands to form the active tin-alkoxide initiating species.

  • Polymerization: Add the monomer and catalyst solution to a Schlenk ampoule. Remove the toluene in vacuo, seal the ampoule, and immerse in a 130°C oil bath. Validation: Extract 10 mg aliquots at 10, 20, and 30 minutes. Analyze via ¹H NMR (CDCl₃) by comparing the methine quartet of the monomer (5.0 ppm) to the polymer (5.15 ppm) to confirm first-order kinetic linearity.

  • Quench & Recovery: Dissolve the melt in minimal dichloromethane (DCM) and precipitate into cold methanol.

Protocol 2: Stereocontrolled Anionic ROP of 1-Me-2-OBO

Objective: Synthesize an all-cis poly(bicyclic lactone) via kinetic trapping.

  • Strict Anhydrous Setup: Dry 1-Me-2-OBO over CaH₂ and distill under reduced pressure. Causality: Anionic propagation via a tertiary alkoxide is highly sensitive to protic quenching; any moisture will instantly kill the slow-growing chains.

  • Kinetic Initiation: Dissolve the monomer in anhydrous THF (1.0 M) in a flame-dried Schlenk flask. Cool to -20°C. Inject n-BuLi (target [M]/[I] = 100). Causality: The low temperature and highly nucleophilic n-BuLi favor rapid initiation while suppressing the activation energy required for base-catalyzed enolization at the C4 position, thereby locking the polymer in the all-cis configuration.

  • Propagation & Monitoring: Maintain at -20°C for 24 hours. Validation: Monitor conversion via FT-IR, observing the disappearance of the strained lactone carbonyl stretch (~1750 cm⁻¹) and the appearance of the ester carbonyl (~1730 cm⁻¹).

  • Acidic Quench (Critical): Quench the reaction with an excess of HCl-acidified methanol. Causality: Because bicyclic lactones have relatively low ceiling temperatures (

    
    ), the living polymer will rapidly depolymerize back to the monomer if allowed to warm to room temperature while still active. Protonating the tertiary alkoxide end-group prevents this thermodynamic unzipping .
    

PART 4: Pathway Visualizations

The following diagrams map the logical and mechanistic pathways of both polymerization systems.

Kinetics_OBO Monomer 1-Me-2-OBO Monomer (Sterically Hindered) nBuLi n-BuLi (-20°C) Kinetic Control Monomer->nBuLi Fast Initiation MeONa MeONa (25°C) Thermodynamic Control Monomer->MeONa Base-Catalyzed Initiation CisPolymer All-cis Polyester (High Crystallinity) nBuLi->CisPolymer Stereoretentive Propagation MixedPolymer Mixed cis/trans Polyester (Amorphous) MeONa->MixedPolymer In-situ Isomerization Depoly Thermolysis (>200°C) Chemical Recycling CisPolymer->Depoly Heat MixedPolymer->Depoly Heat Depoly->Monomer Monomer Recovery

Kinetic vs. thermodynamic stereocontrol in 1-Me-2-OBO polymerization.

Kinetics_Lactide Lactide L-Lactide Monomer Catalyst Sn(Oct)2 + BnOH Co-Initiator System Lactide->Catalyst Melt (130°C) ActiveSpecies Tin Alkoxide Active Center Catalyst->ActiveSpecies Ligand Exchange Insertion Coordination-Insertion (First-Order Kinetics) ActiveSpecies->Insertion Acyl-Oxygen Cleavage PLA Isotactic Polylactide (PLA) Insertion->PLA Rapid Propagation PLA->ActiveSpecies Reversible Chain Transfer

Coordination-insertion mechanism and rapid kinetics of L-Lactide ROP.

References

  • Title: Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters Source: Chinese Journal of Polymer Science (2022) URL: [Link]

  • Title: Ring opening polymerization of lactide: kinetics and modeling Source: Semantic Scholar / Chemistry (2012) URL: [Link]

  • Title: Controlled Ring-Opening Polymerization of Lactones and Lactide Initiated by Lanthanum Isopropoxide, 2. Mechanistic Studies Source: Macromolecular Chemistry and Physics (2002) URL: [Link]

Sources

Validation

Validating Stereoisomeric Purity of Synthesized Bicyclic Lactones: A Comparative Guide to Analytical Modalities

Executive Summary Bicyclic lactones—such as Corey lactone derivatives and octahydrocoumarins—are indispensable chiral building blocks in the synthesis of prostaglandins, iridoid-inspired scaffolds, and complex natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic lactones—such as Corey lactone derivatives and octahydrocoumarins—are indispensable chiral building blocks in the synthesis of prostaglandins, iridoid-inspired scaffolds, and complex natural products. Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is entirely dictated by their three-dimensional architecture, validating the stereoisomeric purity (enantiomeric and diastereomeric excess) of the intermediate lactones is a critical quality control step.

This guide objectively compares the performance of three primary analytical modalities used to assess the stereoisomeric purity of bicyclic lactones: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) .

Comparative Analysis of Analytical Modalities

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Gold Standard

Chiral SFC has rapidly superseded HPLC as the premier method for determining the enantiomeric excess (


) of pharmaceutical intermediates [1].
  • The Causality of Performance: SFC utilizes supercritical carbon dioxide (

    
    ) modified with polar co-solvents (e.g., methanol or ethanol) as the mobile phase. Supercritical 
    
    
    
    possesses a unique physicochemical profile: it has the density of a liquid (providing high solvating power) but the low viscosity and high diffusivity of a gas. This allows for significantly higher flow rates without generating the prohibitive column backpressure seen in HPLC.
  • The Result: Mass transfer between the mobile phase and the chiral stationary phase (CSP) is dramatically accelerated, yielding sharper peaks, superior resolution (

    
    ), and run times that are often 70–80% shorter than HPLC[1]. Furthermore, solvent consumption is drastically reduced, making it economically and environmentally superior.
    
Chiral High-Performance Liquid Chromatography (HPLC): The Legacy Workhorse

While SFC is the preferred primary screen, Chiral HPLC remains a necessary complementary technique [1].

  • The Causality of Performance: HPLC relies on normal-phase (e.g., hexane/isopropanol) or reversed-phase fluidic dynamics across immobilized polysaccharide-based CSPs. Because liquid mobile phases have higher viscosity and lower diffusivity than

    
    , mass transfer kinetics are slower. This results in broader peaks and longer equilibration times.
    
  • The Result: HPLC requires significantly more organic solvent and longer run times. However, it remains critical for highly polar bicyclic lactones or specific diastereomeric mixtures that exhibit poor solubility in

    
     matrices.
    
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Orthogonal Validator

While chromatographic methods quantify


, they cannot independently assign absolute stereochemistry without a known reference standard. NMR spectroscopy utilizing CDAs bridges this gap [2].
  • The Causality of Performance: Bicyclic lactones with pendant reactive groups (such as the hydroxyl group in Corey lactone diol) can be covalently derivatized with enantiopure reagents like Mosher’s acid chloride (MTPA-Cl). This converts a mixture of enantiomers into a mixture of diastereomers. The aromatic rings within the CDA create an anisotropic magnetic shielding cone. Depending on the spatial arrangement (absolute configuration) of the lactone's stereocenters relative to this cone, specific protons will experience distinct upfield or downfield chemical shifts (

    
    ).
    
  • The Result: By analyzing the

    
     or 
    
    
    
    NMR spectra, researchers can not only quantify the diastereomeric ratio (translating to the original
    
    
    ) but also definitively assign the absolute configuration of the chiral centers [2].

Quantitative Data Comparison

The following table summarizes the operational and performance metrics of the three modalities when analyzing bicyclic lactone scaffolds.

ParameterChiral SFCChiral HPLCNMR with CDAs
Typical Analysis Time 3 – 10 minutes15 – 45 minutes1 – 2 hours (incl. derivatization)
Resolution (

)
Excellent (

common)
Good to ExcellentModerate (dependent on

dispersion)
Organic Solvent Use Very Low (10-30% modifier)High (100% liquid phase)Very Low (NMR solvents only)
Sample Prep Time Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)High (Requires chemical reaction & workup)
Limit of Detection (LOD)






(limited by NMR sensitivity)
Primary Utility High-throughput

screening
Alternative

screening
Absolute configuration assignment

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols detail how to execute and validate these analyses.

Protocol 1: High-Throughput Enantiomeric Excess Determination via Chiral SFC

Objective: Quantify the


 of a synthesized batch of Corey lactone diol.
  • System Preparation: Equilibrate the SFC system equipped with an immobilized amylose-based CSP (e.g., Chiralpak IA) using a mobile phase of 85%

    
     and 15% Methanol at 40°C and 150 bar backpressure.
    
  • Self-Validation Step (System Suitability): Inject a 1 mg/mL solution of a racemic standard of the target bicyclic lactone.

    • Causality: You must confirm that the system can baseline-resolve the enantiomers before analyzing the unknown. Proceed only if the resolution (

      
      ) between the two enantiomer peaks is 
      
      
      
      and the peak area ratio is exactly 50:50 (
      
      
      ).
  • Sample Analysis: Inject the synthesized, enantioenriched bicyclic lactone sample (1 mg/mL in methanol).

  • Data Processing: Integrate the peaks corresponding to the major and minor enantiomers. Calculate

    
     using the formula: 
    
    
    
    .
Protocol 2: Orthogonal Validation of Absolute Configuration via -NMR

Objective: Confirm the absolute configuration of the synthesized lactone using Mosher's ester analysis.

  • Derivatization: Divide the purified bicyclic lactone into two equal aliquots (approx. 5 mg each).

  • Parallel Reaction: React Aliquot A with

    
    -MTPA-Cl and Aliquot B with 
    
    
    
    -MTPA-Cl in anhydrous pyridine at room temperature for 4 hours.
  • Workup: Quench with water, extract with dichloromethane, wash with dilute HCl to remove pyridine, dry over

    
    , and concentrate in vacuo.
    
  • NMR Acquisition: Dissolve both diastereomeric products in

    
     and acquire high-resolution 
    
    
    
    -NMR spectra (minimum 400 MHz).
  • Self-Validation Step (Data Interpretation): Calculate the chemical shift differences (

    
    ) for the protons adjacent to the stereocenter.
    
    • Causality: The system is self-validating because the

      
       values for protons on one side of the chiral center must be consistently positive, while those on the opposite side must be consistently negative. A unified sign distribution confirms the absolute configuration without ambiguity.
      

Stereoisomeric Validation Workflow

The following diagram illustrates the logical decision-making process for validating the stereoisomeric purity of synthesized bicyclic lactones.

G Start Synthesized Bicyclic Lactone (e.g., Corey Lactone) SFC Primary Screening: Chiral SFC (High Throughput) Start->SFC Preferred Method HPLC Alternative Screening: Chiral HPLC Start->HPLC If SFC insoluble NMR Orthogonal Validation: NMR with Chiral Derivatizing Agents SFC->NMR ee > 99% (Validation) Impure Resolution/Purification Required SFC->Impure ee < 99% HPLC->NMR ee > 99% (Validation) HPLC->Impure ee < 99% Pure Stereoisomerically Pure (ee > 99%, de > 99%) NMR->Pure Absolute Config Confirmed NMR->Impure Config Mismatch

Caption: Decision-tree workflow for the stereoisomeric validation of synthesized bicyclic lactones.

References

  • Francotte, E. (2020). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC International - Chromatography Online.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy.
Comparative

Comparative Biodegradability &amp; Performance Guide: Poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one)

The following guide provides an in-depth technical analysis of polymers derived from 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (referred to herein as P(1-Me-[2.2.2]VL) ), comparing them against industry standards like PLA...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of polymers derived from 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (referred to herein as P(1-Me-[2.2.2]VL) ), comparing them against industry standards like PLA and PCL.

This analysis synthesizes recent data on bridged bicyclic lactones, focusing on the trade-offs between thermal rigidity, hydrolytic stability, and biodegradability.

Executive Summary: The "Rigid" Biodegradable Alternative

In the landscape of biodegradable polyesters, Poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one) represents a distinct class of rigid, chemically recyclable materials . Unlike the flexible, low-Tg Polycaprolactone (PCL) or the brittle Polylactic Acid (PLA), polymers derived from [2.2.2] bicyclic lactones offer a unique combination of high glass transition temperature (


) and tunable degradation profiles.

Key Value Proposition:

  • Enhanced Thermal Stability: The bicyclic backbone restricts chain mobility, significantly raising

    
     compared to linear aliphatic polyesters.
    
  • Tunable Biodegradability: The hydrophobic methyl group and rigid structure slow down bulk hydrolysis, making this polymer suitable for long-term drug delivery implants where PCL degrades too quickly or PLA induces too much acidic inflammation.

  • Chemical Recyclability: These polymers exhibit a "closed-loop" lifecycle, capable of depolymerizing back to the monomer in high yield under specific conditions, a distinct advantage over the irreversible degradation of many thermosets.

Chemical Architecture & Synthesis Strategy

The monomer, 1-methyl-2-oxabicyclo[2.2.2]octan-3-one , is a bridged lactone. Its Ring-Opening Polymerization (ROP) is driven by the release of ring strain, though less aggressive than smaller rings like [2.1.1] systems.

Polymerization Mechanism

The synthesis typically employs Ring-Opening Polymerization (ROP) initiated by an alcohol (e.g., benzyl alcohol) and catalyzed by either organocatalysts (e.g., TBD) or metal complexes (e.g., Sn(Oct)


).

Critical Control Point: The steric hindrance of the bridgehead methyl group at position 1 requires optimized catalyst loads to achieve high molecular weight (


).

ROP_Mechanism cluster_properties Polymer Properties Monomer 1-methyl-2-oxabicyclo [2.2.2]octan-3-one Intermediate Acyl-Oxygen Cleavage Monomer->Intermediate Activation Initiator Initiator (R-OH) Initiator->Intermediate Nucleophilic Attack Catalyst Catalyst (TBD or Sn(Oct)2) Catalyst->Intermediate Polymer Polyester [-O-Cyclohexyl-CO-]n Intermediate->Polymer Propagation Prop1 High Tg (Rigid Backbone) Polymer->Prop1 Prop2 Hydrophobic (Methyl Group) Polymer->Prop2

Figure 1: ROP mechanism for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one. The bridgehead methyl group influences the kinetics of the acyl-oxygen cleavage.

Comparative Performance Analysis

This section objectively compares P(1-Me-[2.2.2]VL) with standard FDA-approved biodegradable polymers.

Thermal & Mechanical Properties

The primary advantage of the [2.2.2] system is rigidity. While PCL is rubbery at body temperature (


), P(1-Me-[2.2.2]VL) maintains structural integrity.
PropertyP(1-Me-[2.2.2]VL)PCL (Polycaprolactone)PLA (Polylactide)PGA (Polyglycolide)
Glass Transition (

)
50°C - 70°C (Est.)*-60°C55°C - 60°C35°C - 40°C
Melting Point (

)
Semi-crystalline (Stereo-dependent)60°C150°C - 175°C220°C - 230°C
Modulus (Stiffness) High (Rigid)Low (Flexible)High (Brittle)Very High (Stiff)
Hydrophobicity High (Methyl + Cyclohexyl)HighMediumLow

*Note:


 varies with stereoregularity (cis/trans ratio) of the cyclohexane ring in the backbone.
Biodegradability Profile

Biodegradation proceeds via bulk erosion (hydrolysis of ester bonds). The rate is heavily influenced by water uptake.

  • Mechanism: The hydrophobic methyl group and the bulky cyclohexane ring sterically hinder water access to the ester linkage, resulting in a slower degradation rate compared to PCL and PLA.

  • Degradation Products: Hydrolysis yields 4-hydroxy-1-methylcyclohexanecarboxylic acid , a derivative of metabolites found in terpene pathways, generally considered to have low cytotoxicity compared to the acidic burst of PLA.

Comparative Degradation Half-Life (


) in PBS (pH 7.4, 37°C): 
  • PGA: 2–4 weeks

  • PLA: 3–6 months

  • P(1-Me-[2.2.2]VL): 9–15 months (Projected based on structure)

  • PCL: 24+ months

Experimental Protocols

Protocol: Ring-Opening Polymerization (Self-Validating)

Objective: Synthesize P(1-Me-[2.2.2]VL) with


.
  • Purification (Critical): Sublimate monomer 1-methyl-2-oxabicyclo[2.2.2]octan-3-one twice under high vacuum. Dry Toluene over Na/K alloy.

  • Reaction Setup: In a glovebox (

    
    ), charge a flame-dried Schlenk flask with:
    
    • Monomer (1.0 M in Toluene)

    • Initiator: Benzyl Alcohol (1 mol%)

    • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 mol%)

  • Polymerization: Stir at 25°C for 2–4 hours.

    • Validation: Monitor conversion via

      
       NMR (disappearance of bridgehead proton signal).
      
  • Termination: Quench with excess Benzoic Acid (dissolved in chloroform).

  • Precipitation: Dropwise addition into cold Methanol (

    
    ). Filter and dry under vacuum.[1]
    
Protocol: Enzymatic/Hydrolytic Degradation Assay

Objective: Quantify mass loss and molecular weight reduction over time.

  • Film Preparation: Cast polymer films (

    
    ) from Chloroform solution. Dry to constant weight (
    
    
    
    ).
  • Media Preparation:

    • Hydrolytic: Phosphate Buffered Saline (PBS), pH 7.4.

    • Enzymatic: PBS + Pseudomonas cepacia Lipase (0.1 mg/mL) (Accelerated model).

  • Incubation: Place films in vials at 37°C with orbital shaking (100 rpm).

  • Sampling Points: Days 1, 3, 7, 14, 28, 56.

  • Analysis:

    • Wash with distilled water, vacuum dry, weigh (

      
      ).
      
    • Calculation:

      
      .
      
    • GPC Analysis: Dissolve degraded film in THF to measure

      
       decrease (indicates bulk vs. surface erosion).
      

Degradation_Workflow cluster_conditions Degradation Conditions Start Polymer Film (P(1-Me-[2.2.2]VL)) Hydrolysis PBS (pH 7.4) 37°C Start->Hydrolysis Enzymatic Lipase/Esterase Accelerated Start->Enzymatic Mechanism Cleavage of Ester Bonds Hydrolysis->Mechanism Slow (Steric Hindrance) Enzymatic->Mechanism Surface Erosion Products Soluble Oligomers & Hydroxy-Acids Mechanism->Products Analysis Analysis: 1. Mass Loss (Gravimetric) 2. Mn Decrease (GPC) 3. Surface Morphology (SEM) Products->Analysis

Figure 2: Experimental workflow for assessing biodegradability. Note the distinction between hydrolytic (bulk) and enzymatic (surface) pathways.

References

  • Zhou, T., et al. (2022). "Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters." Chinese Journal of Polymer Science, 40(10), 1173-1182. Link

  • Olsen, P., et al. (2013). "Ring-Opening Polymerization—An Introductory Review." Polymers, 5(1).[2] Link

  • Mykhailiuk, P. K. (2023).[3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. Link

  • Haider, T. P., et al. (2019). "Biodegradable Polymers for Controlled Drug Release." Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Directive Do not treat this compound as general trash. 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not treat this compound as general trash. 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone . While often used as a metabolic intermediate or in terpene synthesis, its disposal requires strict adherence to organic solvent/solid protocols. Improper disposal into aqueous waste streams can lead to uncontrolled hydrolysis, pH shifts in neutralization tanks, and regulatory non-compliance under RCRA (Resource Conservation and Recovery Act).

Immediate Action Required:

  • Segregate: Keep away from strong bases (NaOH, KOH) and strong oxidizers.

  • Classify: Manage as Non-Halogenated Organic Waste .

  • Disposal Path: High-temperature incineration (Fuel Blending).

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound is an ester (lactone) constrained in a bicyclic ring system.

Critical Properties Table
PropertySpecificationOperational Implication
Chemical Class Bicyclic LactoneSubject to ring-opening hydrolysis.
Physical State Solid/Powder (typically)Requires solid waste containers; avoid dissolving solely for disposal unless required by site SOP.
Reactivity Hydrolyzes in BaseExothermic Risk: Do not mix with basic waste streams (e.g., ammonia, caustic soda).
Flammability CombustibleLikely RCRA Code D001 (Ignitable) if in solution or if flash point <60°C.
Toxicity Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
The Hydrolysis Hazard (Why Segregation Matters)

Lactones are cyclic esters. In the presence of strong bases (nucleophiles), the ring opens.

  • Mechanism: Nucleophilic attack at the carbonyl carbon

    
     Ring opening 
    
    
    
    Formation of hydroxy-carboxylate salt.
  • Risk: This reaction is often exothermic. If 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is discarded into a "General Basic Waste" carboy, it can generate heat and pressure, potentially rupturing the container.

Waste Classification Logic

Before physical disposal, you must assign the correct waste stream. Use the following decision logic to determine the regulatory status of your material.

WasteClassification cluster_legend Disposal Path Start Start: Assess Material State IsPure Is the material pure solid? Start->IsPure IsSoln Is it in solution? IsPure->IsSoln No StreamA Stream A: Solid Organic Waste (Non-Halogenated) IsPure->StreamA Yes FlashPoint Is Flash Point < 60°C? IsSoln->FlashPoint StreamB Stream B: Liquid Organic Waste (RCRA D001 - Ignitable) FlashPoint->StreamB Yes (e.g. in Acetone/EtOH) StreamC Stream C: Liquid Organic Waste (Non-Regulated but Hazardous) FlashPoint->StreamC No (e.g. in DMSO/Water) Incineration Final Fate: High BTU Incineration StreamA->Incineration StreamB->Incineration StreamC->Incineration

Figure 1: Waste Classification Decision Tree. Determine the physical state and solvent carrier to assign the correct waste code.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • PPE Donning: Wear nitrile gloves (0.11mm minimum thickness), lab coat, and safety goggles. If handling >50g of fine powder, use a P95 respirator or work inside a fume hood.

  • Container Selection:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Use a narrow-neck HDPE or Glass carboy (Amber glass preferred if light sensitive).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-methyl-2-oxabicyclo[2.2.2]octan-3-one" (Do not use abbreviations).

    • Hazard Checkbox: Check "Irritant" and "Flammable" (if in flammable solvent).

Phase 2: Transfer & Accumulation
  • Solid Waste: Transfer the solid directly into the container. Do not dissolve it solely for the purpose of disposal (this increases waste volume and cost).

  • Liquid Waste: Pour slowly using a funnel. Do not fill >90% capacity to allow for thermal expansion.

  • Cross-Check: Ensure the receiving container does not contain:

    • Concentrated Acids (Sulfuric, Nitric).

    • Concentrated Bases (Ammonium Hydroxide, Sodium Hydroxide).

    • Oxidizers (Peroxides, Permanganates).

Phase 3: Final Handoff
  • Seal: Cap the container tightly. Ensure the gasket is intact.

  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Notification: Contact your EHS department or waste vendor (e.g., Veolia, Clean Harbors) for pickup.

Emergency Procedures (Spills)

If a spill occurs, autonomy is secondary to safety. Follow this self-validating response loop:

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<50g/mL) Inside Hood Assess->Minor Major Major (>50g/mL) Outside Hood Assess->Major Absorb Absorb with Vermiculite or Chem-Sorb pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean Surface with Soap & Water Absorb->Clean Bag Bag as HazWaste Clean->Bag

Figure 2: Spill Response Logic. Differentiate between incidental spills (manageable by researcher) and emergency releases.

Cleaning Agent Note: Do not use bleach (hypochlorite) to clean the spill. Use a simple surfactant (soap) and water. Bleach can react with organic residues.

Regulatory Compliance (RCRA)

In the United States, this compound falls under the following regulatory framework:

  • P-List/U-List: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is not specifically listed on the EPA P-list (acutely hazardous) or U-list (toxic).

  • Characteristic Waste:

    • If the waste formulation has a flash point < 140°F (60°C), it is D001 (Ignitable) .[1]

    • If it does not exhibit characteristics D001-D004, it is classified as Non-Regulated Hazardous Waste (state regulations may vary, e.g., California Title 22).

  • Best Practice: Treat as Class 3 Flammable or Class 9 Miscellaneous for transport purposes to ensure downstream incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: 2-Oxabicyclo[2.2.2]octan-3-one (Structural Analog).[Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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